Product packaging for s-Palmitoyl cysteine(Cat. No.:CAS No. 114507-35-6)

s-Palmitoyl cysteine

Cat. No.: B610931
CAS No.: 114507-35-6
M. Wt: 359.6 g/mol
InChI Key: FRAMWPHPFIXRCP-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

s-Palmitoyl cysteine is a synthetic molecule featuring a palmitoyl group linked to the sulfur atom of L-cysteine via a thioester bond. This structure makes it a valuable tool for biochemical research, particularly in the study of protein S-palmitoylation—a reversible post-translational modification that regulates protein localization, stability, and function . In cellular contexts, this modification is catalyzed by ZDHHC palmitoyltransferases and reversed by depalmitoylating enzymes like APT1/2 and PPT1 . Researchers utilize this compound to investigate the enzymatic activity of these depalmitoylating enzymes in in vitro assays. As a substrate, it helps in characterizing enzyme kinetics, screening for potential inhibitors, and studying the mechanisms of this dynamic lipid cycle. Given the critical role of S-palmitoylation in diseases such as cancer, neurological disorders, and immune dysregulation, this compound provides a foundational chemical probe for exploring related biochemical pathways and therapeutic targets . Its application is essential for advancing the understanding of cellular signaling and protein trafficking mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H37NO3S B610931 s-Palmitoyl cysteine CAS No. 114507-35-6

Properties

CAS No.

114507-35-6

Molecular Formula

C19H37NO3S

Molecular Weight

359.6 g/mol

IUPAC Name

(2R)-2-amino-3-hexadecanoylsulfanylpropanoic acid

InChI

InChI=1S/C19H37NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)24-16-17(20)19(22)23/h17H,2-16,20H2,1H3,(H,22,23)/t17-/m0/s1

InChI Key

FRAMWPHPFIXRCP-KRWDZBQOSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)SC[C@@H](C(=O)O)N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

S-Palmitoyl cysteine;  L-Cysteine, hexadecanoate (ester);  L-Cysteine, S-(1-oxohexadecyl)-; 

Origin of Product

United States

Biosynthesis and Turnover Dynamics of S Palmitoyl Cysteine Conjugates

Sources of Palmitoyl (B13399708) Donors for Thioester Bond Formation

The formation of the thioester bond between a cysteine residue and a palmitoyl group is an energy-dependent process that requires an activated form of palmitic acid. This activation is crucial for the subsequent enzymatic transfer to the target protein.

Palmitoyl-Coenzyme A as the Primary Acyl Donor

The principal acyl donor for protein S-palmitoylation is palmitoyl-coenzyme A (palmitoyl-CoA). nih.govnih.govresearchgate.netsciengine.comjst.go.jp This high-energy thioester serves as the immediate source of the palmitoyl group that is transferred to the thiol group of a cysteine residue on a substrate protein. nih.govresearchgate.net The formation of S-palmitoyl cysteine conjugates is dependent on the availability of palmitoyl-CoA, and its removal from experimental extracts has been shown to inhibit the transport of cargo proteins that require palmitoylation. nih.gov The reaction is catalyzed by a family of enzymes known as protein acyltransferases (PATs), which facilitate the nucleophilic attack of the cysteine thiolate on the thioester bond of palmitoyl-CoA. nih.govresearchgate.net

Investigation of Alternative Fatty Acyl Donors and Their Specificity

While palmitate (a 16-carbon saturated fatty acid) is the most common fatty acid attached to cysteine residues, the process of S-acylation is not strictly limited to this single lipid. wikipedia.orgfrontiersin.orgnih.govtandfonline.com Studies have revealed that other long-chain fatty acids can also be utilized as donors for the formation of thioester linkages with cysteine residues. frontiersin.orgfrontiersin.org

Research has demonstrated that various fatty acyl moieties, including the saturated fatty acid stearate (B1226849) (C18:0) and the monounsaturated fatty acids palmitoleate (B1233929) (C16:1) and oleate (B1233923) (C18:1), can be attached to proteins via a thioester bond. frontiersin.orgnih.govfrontiersin.org Comprehensive proteomic analyses have confirmed the heterogeneity of fatty acyl groups attached to cysteine residues in cellular proteins. frontiersin.org However, the specificity for different fatty acyl-CoAs can vary among different palmitoyl acyltransferases. For instance, some DHHC enzymes have shown a preference for palmitoyl-CoA over myristoyl-CoA (C14) or stearoyl-CoA (C18). nih.gov This suggests that while alternative fatty acyl donors can be used, there is a degree of selectivity in the S-acylation process, which is likely governed by the specific enzyme and its substrate. nih.gov

Fatty Acyl DonorCommon NameCarbon ChainSaturation
Palmitoyl-CoAPalmitateC16:0Saturated
Stearoyl-CoAStearateC18:0Saturated
Palmitoleoyl-CoAPalmitoleateC16:1Monounsaturated
Oleoyl-CoAOleateC18:1Monounsaturated
Myristoyl-CoAMyristateC14:0Saturated

Enzymatic Mechanisms Governing Cysteine S-Palmitoylation

The enzymatic process of attaching a palmitoyl group to a cysteine residue is a highly regulated event catalyzed by a specific family of enzymes. These enzymes, known as palmitoyl acyltransferases (PATs), possess a characteristic zinc finger domain with a conserved DHHC motif (Asp-His-His-Cys). nih.govfrontiersin.orgfrontiersin.orgebi.ac.uk The human proteome contains 23 such zDHHC proteins. nih.govroyalsocietypublishing.org These integral membrane proteins are primarily located in the endoplasmic reticulum and Golgi apparatus. nih.govfrontiersin.org

Proposed Models for Palmitoyl Transfer from Palmitoyl-CoA to Cysteine Thiols

Two primary models have been proposed for the enzymatic transfer of the palmitoyl group from palmitoyl-CoA to the target cysteine.

The most widely accepted model is a two-step "ping-pong" kinetic mechanism. nih.govfrontiersin.orgroyalsocietypublishing.org In the first step, the PAT undergoes autoacylation, where the palmitoyl group from palmitoyl-CoA is transferred to the cysteine residue within the enzyme's own DHHC motif, forming a covalent acyl-enzyme intermediate. jst.go.jpfrontiersin.orgroyalsocietypublishing.orgusf.edunih.gov This initial transfer is a rapid process. nih.gov In the second, slower step, the palmitoyl group is then transferred from this enzyme intermediate to the cysteine thiol of the substrate protein. jst.go.jproyalsocietypublishing.orgusf.edu

An alternative model suggests a transfer protein-assisted mechanism. In this model, the transfer protein binds to palmitoyl-CoA and presents it to the target protein's cysteine thiolate, facilitating a direct nucleophilic attack without the formation of a covalent enzyme intermediate. nih.govresearchgate.net

Role of the Palmitoyl Acyltransferase-Palmitate Thioester Intermediate

The formation of a palmitoyl acyltransferase-palmitate thioester intermediate is a key feature of the "ping-pong" mechanism. nih.govresearchgate.net This covalent intermediate involves the attachment of the palmitoyl group to the cysteine residue within the catalytic DHHC motif of the PAT. jst.go.jpfrontiersin.orgusf.edu The stability of this intermediate is crucial for the efficient transfer of the palmitate to the substrate protein. nih.gov For some PATs, an associated protein is required to stabilize this acyl-enzyme intermediate and prevent premature hydrolysis of the thioester bond, thereby ensuring successful palmitoylation of the target protein. nih.gov The cysteine within the DHHC motif acts as a nucleophile, attacking the palmitoyl-CoA to form the S-acylated enzyme intermediate before the acyl group is transferred to the final protein substrate. wikipedia.org

Mechanisms of this compound Conjugate Hydrolysis and De-palmitoylation

The reversibility of S-palmitoylation is a defining characteristic that allows for dynamic regulation of protein function. nih.govwikipedia.orgfrontiersin.org This reversibility is achieved through the action of enzymes that catalyze the hydrolysis of the thioester bond, a process known as de-palmitoylation. nih.govfrontiersin.org The turnover rate for this modification can range from seconds to hours. frontiersin.org

Several classes of enzymes are responsible for removing the palmitoyl group from cysteine residues. These include acyl-protein thioesterases (APTs), palmitoyl-protein thioesterases (PPTs), and α/β hydrolase domain-containing (ABHD) proteins. frontiersin.orgeurekaselect.comfrontiersin.orgnih.gov

Acyl-protein thioesterases (APTs) , such as APT1 and APT2, are cytosolic enzymes that hydrolyze the thioester bond of palmitoylated proteins. frontiersin.orgnih.govwikipedia.orgrsc.orguniprot.org They are members of the serine hydrolase family and are involved in regulating the palmitoylation cycle of key signaling proteins. frontiersin.orgwikipedia.org

Palmitoyl-protein thioesterases (PPTs) , like PPT1 and PPT2, also catalyze the removal of fatty acyl groups from cysteine residues. frontiersin.orgacs.orgnih.govresearchgate.netwikipedia.org PPT1 is primarily a lysosomal enzyme, but can also function at neutral pH in other cellular compartments. nih.govresearchgate.net It plays a crucial role in the degradation of lipid-modified proteins. researchgate.net Mutations in the gene encoding PPT1 can lead to a fatal neurodegenerative disorder. nih.govresearchgate.netplos.org PPT1 and PPT2 exhibit different substrate specificities, with PPT1 preferentially acting on palmitoylated proteins and PPT2 showing a preference for substrates with attached palmitoyl-CoA. nih.govebi.ac.uk

The hydrolysis mechanism of these thioesterases typically involves a catalytic triad (B1167595), often composed of serine, histidine, and aspartate residues, characteristic of α/β hydrolase fold enzymes. ebi.ac.uk The serine acts as a nucleophile to attack the thioester bond, leading to the release of the fatty acid and the regeneration of the unmodified cysteine on the protein. ebi.ac.uk

Depalmitoylating Enzyme FamilyExample MembersPrimary Cellular LocationKey Characteristics
Acyl-protein thioesterasesAPT1 (LYPLA1), APT2 (LYPLA2)CytosolRegulate the palmitoylation cycle of signaling proteins. frontiersin.orgnih.govwikipedia.org
Palmitoyl-protein thioesterasesPPT1, PPT2Lysosomes, other compartmentsInvolved in the degradation of lipid-modified proteins; mutations in PPT1 cause disease. acs.orgnih.govresearchgate.net
α/β hydrolase domain-containingABHD17 familyNot specifiedContribute to the depalmitoylation of specific protein families. frontiersin.orgnih.gov

Intracellular Compartmentalization and Dynamic Cycling of this compound-Modified Proteins

S-palmitoylation is a crucial, reversible post-translational modification that dictates the subcellular localization, trafficking, and function of a vast number of proteins. frontiersin.orgwikipedia.orgfrontiersin.org Unlike more permanent lipid modifications, the labile thioester bond of this compound allows proteins to undergo dynamic cycles of palmitoylation and depalmitoylation. frontiersin.orgtandfonline.com This cycling enables precise spatial and temporal control over a protein's location and interactions within the cell. royalsocietypublishing.org The process significantly increases the hydrophobicity of a protein, promoting its association with the membranes of intracellular organelles such as the endoplasmic reticulum (ER), Golgi apparatus, endosomes, and the plasma membrane. wikipedia.orgmdpi.com

The intracellular location where a protein is palmitoylated is largely determined by the subcellular distribution of a family of enzymes known as zinc finger DHHC-type containing (zDHHC) palmitoyl acyltransferases (PATs). tandfonline.comfrontiersin.org These enzymes are integral membrane proteins found predominantly in the ER and Golgi apparatus, which are considered the primary sites for protein S-palmitoylation, but are also located on the plasma membrane and endosomes. tandfonline.comfrontiersin.orgnih.govbiologists.com Conversely, the removal of the palmitoyl group is catalyzed by acyl-protein thioesterases (APTs) and palmitoyl-protein thioesterases (PPTs), which are more widely distributed, with APTs found in the cytosol and PPTs in lysosomes. wikipedia.orgresearchgate.nettandfonline.com This enzymatic machinery underpins the dynamic cycling that regulates a protein's journey through the cell.

The Golgi-Plasma Membrane Cycle: The Ras Paradigm

The most well-characterized example of dynamic cycling is that of the Ras family of small GTPases, specifically H-Ras and N-Ras. nih.govtandfonline.com These proteins undergo a continuous flux between the Golgi apparatus and the plasma membrane, a process strictly regulated by their palmitoylation status. royalsocietypublishing.orgroyalsocietypublishing.orgrupress.org The cycle can be summarized as follows:

Golgi-Based Palmitoylation : In their depalmitoylated state, peripheral membrane proteins like Ras cycle rapidly on and off ER and Golgi membranes. tandfonline.comtandfonline.com Palmitoylation by a Golgi-localized PAT traps the protein in the Golgi membrane. tandfonline.comtandfonline.com This modification stabilizes the membrane association of Ras, facilitating its incorporation into transport vesicles destined for the plasma membrane. nih.govrupress.org

Trafficking to the Plasma Membrane : The palmitoylated Ras protein travels via the secretory pathway to the plasma membrane. tandfonline.com

Depalmitoylation and Release : At the plasma membrane, an acyl-protein thioesterase (APT) removes the palmitate group. tandfonline.comtandfonline.com This depalmitoylation event releases Ras from the membrane into the cytosol. nih.govresearchgate.net

Retrograde Trafficking : The now-soluble protein returns to the Golgi complex through a non-vesicular pathway to begin another cycle. tandfonline.comtandfonline.com

This constant cycling, which can occur on a timescale of seconds to hours, is essential for maintaining the correct subcellular compartmentalization of Ras proteins, preventing their "spillover" to other cellular membranes and ensuring signal transduction fidelity. frontiersin.orgrupress.org

Trafficking to and from Other Cellular Compartments

While the Golgi-to-plasma membrane shuttle is a prominent pathway, dynamic S-palmitoylation also governs protein trafficking between other key cellular compartments.

Endosomal System : Palmitoylation regulates the recycling of proteins like the mucin MUC1 from endosomes back to the plasma membrane. frontiersin.org For other proteins, the rate of depalmitoylation determines their entry into the endosomal system; proteins with a slower depalmitoylation rate remain on the plasma membrane longer and are more likely to be internalized and trafficked to endosomes. researchgate.net The trafficking of Niemann-Pick C1 (NPC1) protein to the lysosome is also dependent on S-palmitoylation. researchgate.net

Synaptic Vesicles : The GABA-synthesizing enzyme GAD65 undergoes a palmitoylation-depalmitoylation cycle that controls its distribution between the Golgi and synaptic vesicle membranes, crucial for regulating neurotransmitter synthesis. tandfonline.comtandfonline.com

Plasma Membrane and Nucleus : The localization of some proteins is dynamically regulated between the plasma membrane and the nucleus. For instance, R7BP (RGS7 family binding protein) is palmitoylated on two C-terminal cysteine residues, which targets it to the plasma membrane; mutation of these sites leads to its accumulation in the nucleus. tandfonline.com

Research Findings on Protein Localization

Detailed research has identified numerous proteins whose intracellular trafficking and steady-state localization are dependent on the dynamic cycling of S-palmitoylation. The rate of depalmitoylation has emerged as a key factor; rapid depalmitoylation and subsequent re-palmitoylation by Golgi-resident PATs lead to a protein's accumulation in the Golgi, whereas slower depalmitoylation allows for a longer residence time at the plasma membrane. researchgate.net

Table 1: this compound-Modified Proteins and Their Dynamic Localization This table is interactive. Users can sort columns by clicking on the headers.

Protein Primary Compartments of Cycling Function Modulated by Cycling References
H-Ras Golgi Apparatus ↔ Plasma Membrane Signal transduction, cell growth nih.govtandfonline.comtandfonline.com
N-Ras Golgi Apparatus ↔ Plasma Membrane Signal transduction, cell proliferation nih.govtandfonline.comtandfonline.com
GAD65 Golgi Apparatus ↔ Synaptic Vesicles GABA synthesis, neurotransmission tandfonline.comtandfonline.com
SNAP25 Golgi, Recycling Endosomes, Plasma Membrane Vesicle fusion, neurotransmitter release biologists.com
Lck Plasma Membrane (Lipid Rafts) T-cell receptor signaling royalsocietypublishing.orgnih.gov
Fyn Plasma Membrane (Lipid Rafts) T-cell receptor signaling royalsocietypublishing.orgnih.gov
MUC1 Endosomes ↔ Plasma Membrane Cell adhesion, signaling frontiersin.org
R7BP Plasma Membrane ↔ Nucleus G-protein signaling tandfonline.com
EGFR Endoplasmic Reticulum, Golgi, Plasma Membrane Growth factor signaling, cell migration frontiersin.org

Table 2: Key Enzymes in the S-Palmitoylation Cycle and Their Primary Localization This table is interactive. Users can sort columns by clicking on the headers.

Enzyme Family Specific Examples Function Primary Cellular Localization References
zDHHC PATs DHHC3 (GODZ), DHHC2, DHHC5 Catalyze palmitate addition (Palmitoylation) Golgi Apparatus, Endoplasmic Reticulum, Plasma Membrane tandfonline.comfrontiersin.orgnih.govrupress.org
Acyl-Protein Thioesterases (APTs) APT1, APT2, ABHD17 family Catalyze palmitate removal (Depalmitoylation) Cytosol, Plasma Membrane frontiersin.orgwikipedia.orgresearchgate.nettandfonline.com

This intricate network of enzymes and the dynamic nature of the this compound linkage provide the cell with a sophisticated mechanism to rapidly and reversibly control protein geography, thereby fine-tuning a multitude of cellular processes from signal transduction to protein stability. frontiersin.orgtandfonline.com

Enzymology of S Palmitoylation: the Palmitoyl Acyltransferases Pats

Classification and Structural Characteristics of PATs (e.g., Asp-His-His-Cys (DHHC) Family)

The vast majority of PATs belong to a large and highly conserved family of enzymes characterized by a specific amino acid motif: Asp-His-His-Cys (DHHC). nih.gov This defining feature has led to their classification as DHHC-PATs. In mammals, this family is extensive, comprising 23 members that regulate the palmitoylation of a wide range of protein substrates. nih.gov

Structurally, DHHC-PATs are integral membrane proteins, typically containing four to six transmembrane domains. A key topological feature is the cytoplasmic localization of both their N- and C-termini. The catalytic core of these enzymes, the DHHC motif, is situated within a cysteine-rich domain (CRD) located in a cytoplasmic loop between transmembrane domains. portlandpress.comnih.gov This cytoplasmic orientation is essential for their function, as they catalyze the transfer of palmitate to substrate proteins on the cytoplasmic face of cellular membranes, including the Golgi apparatus, the endoplasmic reticulum, and the plasma membrane. nih.govportlandpress.com

The DHHC-CRD is not only critical for catalysis but also for the structural integrity of the enzyme. It is involved in binding zinc ions, which appear to play a structural rather than a direct catalytic role. portlandpress.comnih.gov These zinc-binding motifs, typically CCHC zinc fingers, help to correctly position the catalytic cysteine of the DHHC motif for its enzymatic function. portlandpress.comnih.gov

Table 1: Structural and Localization Characteristics of DHHC-PATs

Characteristic Description
Family Asp-His-His-Cys (DHHC)
Number in Mammals 23
Protein Type Integral membrane protein
Transmembrane Domains Typically 4-6
Termini Localization Cytoplasmic
Catalytic Motif DHHC within a Cysteine-Rich Domain (CRD)
CRD Location Cytoplasmic loop
Cellular Localization Endoplasmic reticulum, Golgi apparatus, plasma membrane
Metal Cofactor Zinc (structural role)

Phylogenetic analyses based on the conserved DHHC-CRD reveal relationships between DHHC proteins from different species, allowing for functional predictions based on orthologs in simpler model organisms. researchgate.net While the DHHC-CRD is the most conserved region, the N- and C-terminal domains of DHHC proteins exhibit considerable diversity, which is thought to contribute to their substrate specificity and distinct cellular functions. portlandpress.com The conservation of the core catalytic domain, coupled with the divergence of terminal regions, provides a basis for the broad yet specific regulatory roles of the DHHC-PAT family.

The DHHC motif is the catalytic heart of the PAT enzyme. Mutation of the cysteine residue within this motif completely abolishes both the autoacylation of the enzyme and the subsequent transfer of palmitate to a substrate protein. portlandpress.com This underscores its essential role in the catalytic mechanism. The first histidine of the DHHC motif is also critical, as its mutation blocks the transfer of the palmitoyl (B13399708) group from the enzyme to the substrate. portlandpress.com

Beyond the DHHC motif itself, other conserved cysteine residues within the broader cysteine-rich domain are crucial for the structural integrity and function of the enzyme. nih.gov These cysteines are involved in coordinating the binding of zinc ions. portlandpress.comnih.gov Mutating these conserved cysteines or removing the zinc ions through chelation leads to structural perturbations of the DHHC-CRD and a loss of catalytic activity. portlandpress.comnih.gov This indicates that while not directly participating in the chemical reaction, the proper folding of the CRD, maintained by zinc coordination, is indispensable for the catalytic function of DHHC-PATs. Furthermore, recent studies have identified other cysteine residues outside of the DHHC-CRD that can be palmitoylated and are critical for the catalytic activity of specific DHHC proteins, such as DHHC9. researchgate.netfrontiersin.org

Substrate Specificity and Recognition Mechanisms of PATs

A central question in the field of S-palmitoylation is how the numerous DHHC-PATs select their specific protein substrates from the vast cellular proteome. While some DHHC enzymes have a broad range of substrates, others exhibit a high degree of specificity. nih.gov This specificity is crucial for the precise regulation of diverse cellular processes.

The mechanisms governing substrate recognition are multifaceted and are not solely dependent on a simple consensus sequence around the acylation site. Instead, specificity arises from a combination of factors, including interactions between the enzyme and substrate at sites distant from the catalytic domain, the specific cellular co-localization of the enzyme and substrate, and the structural features of both the PAT and the target protein.

The recognition of a protein substrate by a specific PAT is a complex process that goes beyond a simple consensus sequence for palmitoylation. While some substrates may share common sequence motifs, there is no universal sequence that dictates palmitoylation. Instead, substrate recognition is thought to be mediated by interactions between regions of the substrate protein and domains on the PAT that are outside of the catalytic DHHC-CRD. nih.gov These interactions increase the local concentration of the substrate near the active site, facilitating the palmitoylation reaction.

The N- and C-terminal regions of DHHC proteins, which are highly variable among family members, are thought to play a key role in substrate recruitment. portlandpress.com For example, specific domains within these regions can act as docking sites for substrates, thereby conferring specificity. The co-localization of a PAT and its substrate within the same subcellular compartment is also a critical determinant of specificity. portlandpress.com A PAT localized to the Golgi apparatus will primarily palmitoylate substrates that traffic through or reside in the Golgi.

While S-palmitoylation is the most common form of S-acylation, PATs can also utilize other fatty acyl-CoAs as donors, although often with lower efficiency. The structural basis for the preference of most DHHC enzymes for palmitoyl-CoA is beginning to be understood through crystallographic studies. The crystal structure of human zDHHC20 reveals a hydrophobic pocket that accommodates the 16-carbon palmitate chain. nih.gov

The length and saturation of the acyl chain of the acyl-CoA donor can influence the activity of DHHC enzymes. Studies with zDHHC20 have shown that palmitoyl-CoA is the most effective acyl donor, with activity decreasing with either shorter or longer acyl chains. nih.gov This suggests that the geometry of the acyl-binding pocket is optimized for a 16-carbon chain. The ability of different PATs to utilize a range of acyl-CoAs may contribute to the diversity of protein S-acylation found in cells.

Catalytic Cycle and Biochemical Properties of PATs

The catalytic mechanism of DHHC-PATs is a two-step process, often referred to as a "ping-pong" mechanism. nih.govfrontiersin.org This mechanism involves the formation of a transiently acylated enzyme intermediate.

The first step is autoacylation , where the PAT transfers a palmitoyl group from palmitoyl-CoA to the cysteine residue within its own DHHC motif. frontiersin.org This results in the formation of a stable palmitoyl-enzyme intermediate and the release of coenzyme A. nih.gov

The second step is the transfer of the palmitoyl group from the acylated PAT to a cysteine residue on the substrate protein. nih.gov This regenerates the unmodified enzyme, which is then ready to begin another catalytic cycle. The binding of the two substrates, palmitoyl-CoA and the target protein, occurs sequentially, with the enzyme cycling between a palmitoylated and a non-palmitoylated state. nih.gov

Table 2: The Two-Step Catalytic Cycle of DHHC-PATs

Step Process Description
1 Autoacylation The DHHC-PAT transfers a palmitoyl group from palmitoyl-CoA to the cysteine residue of its DHHC motif, forming a palmitoyl-enzyme intermediate and releasing Coenzyme A.
2 Acyl Transfer The palmitoyl group is transferred from the palmitoyl-enzyme intermediate to a cysteine residue on the target substrate protein, regenerating the enzyme for the next catalytic cycle.

The kinetics of these two steps can vary, with the autoacylation step often being rapid, followed by a slower transfer to the substrate. frontiersin.org This two-step mechanism allows for tight control over the palmitoylation process and provides opportunities for regulation of PAT activity.

Post-Translational Regulation of PAT Activity and Subcellular Localization

The functional diversity and specificity of the 23 human zinc-finger DHHC-domain-containing (zDHHC) palmitoyl acyltransferases (PATs) are not solely determined by their primary amino acid sequence and substrate-binding domains. nih.govresearchgate.net A complex and dynamic layer of regulation is imposed by post-translational modifications (PTMs) and cellular signaling pathways. nih.govnih.gov These regulatory mechanisms fine-tune the catalytic activity, stability, protein-protein interactions, and, crucially, the subcellular localization of PATs, thereby ensuring that substrate palmitoylation occurs at the right time and in the correct cellular compartment. nih.govresearchgate.netpjenkinslab.org

Emerging evidence highlights that PTMs, including phosphorylation, S-acylation (autoacylation), and ubiquitination, significantly impact the biology of zDHHC enzymes. researchgate.net These modifications can directly alter enzyme conformation and catalytic efficiency or serve as signals for the recruitment of regulatory proteins and trafficking machinery. nih.govnih.gov Consequently, the spatial and temporal control of PATs is intricately linked to the broader signaling networks within the cell, allowing for rapid and localized responses to various stimuli. nih.govnih.gov

Phosphorylation:

Phosphorylation is a key reversible PTM that modulates the activity and localization of several zDHHC enzymes. nih.gov For instance, the Golgi-localized zDHHC3 has been suggested to exhibit phospho-dependent regulation of its interactions with substrates. nih.gov In neurons, the trafficking of zDHHC5 and zDHHC2, which are found in post-Golgi compartments, is also controlled by phosphorylation. nih.gov Synaptic activity, for example, can trigger the dephosphorylation of zDHHC5 on a specific tyrosine residue, leading to its internalization from the plasma membrane. nih.govnih.gov This activity-dependent trafficking of zDHHC5 between dendritic spines and shafts is crucial for the localized palmitoylation of its substrates, such as δ-catenin, thereby modulating synaptic strength and plasticity. nih.gov Similarly, Fyn kinase-mediated phosphorylation of zDHHC5 can block its dissociation from the cell membrane. nih.gov

zDHHC EnzymeSite of PhosphorylationFunctional ConsequenceReference
zDHHC5Tyrosine 533Dephosphorylation promotes internalization from the plasma membrane in response to synaptic activity. nih.gov
zDHHC5Not specifiedFyn-mediated phosphorylation enhances membrane association. nih.gov
zDHHC2Not specifiedPhosphorylation is suggested to control trafficking in neurons. nih.gov
zDHHC13Tyrosine 59Phospho-dependent regulation of substrate binding. nih.gov

Ubiquitination:

Ubiquitination, the attachment of ubiquitin to substrate proteins, is another critical PTM that can regulate the stability and degradation of PATs. nih.govresearchgate.net While this area of regulation is less explored compared to phosphorylation, it is known that ubiquitination can target proteins for proteasomal degradation, thereby controlling their cellular abundance. nih.govresearchgate.net For some proteins, palmitoylation can compete with ubiquitination by masking lysine (B10760008) residues or preventing access of E3 ubiquitin ligases, thus enhancing protein stability. researchgate.net Conversely, the ubiquitination of PATs themselves could serve as a mechanism to downregulate palmitoylation signaling by promoting their degradation. nih.gov

Autoacylation and Oligomerization:

Other Post-Translational Modifications:

In addition to phosphorylation, ubiquitination, and autoacylation, other PTMs such as methylation and acetylation have been identified on zDHHC enzymes, although their functional consequences are still being investigated. nih.gov For example, lysine methylation has been identified on zDHHC8, and while the direct impact on enzyme function is not yet fully understood, it highlights another potential layer of regulation. nih.gov Similarly, lysine acetylation could potentially stabilize PATs by competing with ubiquitination. nih.gov

Regulation of Subcellular Localization:

The subcellular localization of PATs is a critical determinant of their substrate specificity. pjenkinslab.orgtandfonline.com The majority of zDHHC enzymes are localized to the Golgi apparatus and the endoplasmic reticulum, where they palmitoylate newly synthesized proteins trafficking through the secretory pathway. tandfonline.comportlandpress.com However, a subset of PATs, such as zDHHC2 and zDHHC5, are found in post-Golgi compartments, including the plasma membrane and endosomes. tandfonline.comnih.gov This distinct localization allows them to engage in "local palmitoylation," modifying substrates in specific subcellular microdomains in response to cellular signals. pjenkinslab.org

The trafficking and steady-state localization of these non-Golgi PATs are tightly regulated. For example, neuronal activity can induce the translocation of zDHHC2 on dendritic vesicles closer to the plasma membrane, thereby enhancing the palmitoylation and function of its synaptic substrates to maintain synaptic homeostasis. tandfonline.com This dynamic relocalization underscores how cellular signaling pathways can directly control where palmitoylation occurs, thereby ensuring a precise spatial regulation of protein function. pjenkinslab.orgtandfonline.com

zDHHC EnzymePrimary Subcellular LocalizationRegulatory Mechanism of LocalizationFunctional SignificanceReference
zDHHC2Post-Golgi compartments, Dendritic vesiclesTranslocates near the plasma membrane upon decreased neuronal activity.Maintains synaptic homeostasis by increasing palmitoylation of synaptic substrates. tandfonline.com
zDHHC5Plasma membrane, Dendritic spinesInternalizes from the plasma membrane upon dephosphorylation in response to synaptic activity.Allows for local palmitoylation of substrates in dendritic shafts to modulate synaptic plasticity. nih.govnih.gov
Majority of zDHHCsGolgi apparatus, Endoplasmic ReticulumGenerally considered static, part of the secretory pathway machinery.Palmitoylation of newly synthesized and trafficking proteins. tandfonline.comportlandpress.com

Enzymology of De Palmitoylation: Acyl Protein Thioesterases Apts and Palmitoyl Protein Thioesterases Ppts

Identification and Characterization of De-palmitoylating Enzyme Families

The major families of enzymes that catalyze the removal of palmitate from proteins are the Acyl-Protein Thioesterases (APTs), Palmitoyl-Protein Thioesterases (PPTs), and the more recently identified α/β-hydrolase domain-containing (ABHD) proteins. elifesciences.orgnih.govnih.gov These enzymes are critical in ensuring the dynamism of protein palmitoylation, which regulates protein localization, trafficking, and function. wikipedia.orgebi.ac.uk

Palmitoyl-Protein Thioesterases (PPTs): The PPT family was among the first to be identified. Palmitoyl-Protein Thioesterase 1 (PPT1) was the first enzyme discovered to remove palmitate from a modified protein. frontiersin.org It was initially purified from bovine brain based on its ability to remove palmitate from H-Ras. ucla.edu PPTs, which include PPT1 and PPT2, are primarily considered lysosomal enzymes, where they are involved in the breakdown of lipid-modified proteins. frontiersin.orgebi.ac.uk PPT1 is a glycoprotein (B1211001) that removes palmitate from cysteine residues during the catabolism of these proteins. sinobiological.com While its main residence is the lysosome, some studies suggest PPT1 may have functions outside this organelle, particularly in neurons where it has been found in synaptosomes and synaptic vesicles. frontiersin.orgoup.comuniprot.org Mutations in the CLN1 gene, which encodes for PPT1, lead to the neurodegenerative disorder infantile neuronal ceroid lipofuscinosis, highlighting the enzyme's critical role in neuronal health. nih.govnih.govwikipedia.org

Acyl-Protein Thioesterases (APTs): The APT family of enzymes are predominantly found in the cytoplasm. frontiersin.org Human APTs that have been fully validated are APT1 and APT2, which share a sequence homology of 66%. wikipedia.org APT1, also known as lysophospholipase 1 (LYPLA1), was first characterized as a de-palmitoylating enzyme due to its activity on Gα proteins and H-Ras. frontiersin.orgumich.edu Originally identified as a lysophospholipase, it was later shown to have a much higher efficiency for de-palmitoylating acylated proteins. umich.eduoup.com APTs are involved in the de-palmitoylation of numerous proteins, including those involved in signaling and membrane trafficking like Ras, G-alpha proteins, and GAP-43. wikipedia.org The activity of APTs can influence the localization of proteins like Ras, regulating its shuttling between the Golgi apparatus and the plasma membrane. wikipedia.org

α/β-Hydrolase Domain-containing (ABHD) Proteins: A more recently discovered class of de-palmitoylating enzymes is the ABHD family. elifesciences.orgnih.gov Specifically, members of the ABHD17 family (ABHD17A, 17B, and 17C) have been shown to have robust depalmitoylating activity towards proteins like PSD-95, GAP43, and HRas. jneurosci.org These enzymes are also serine hydrolases and contribute to the dynamic regulation of protein palmitoylation at various cellular locations, including the plasma membrane and recycling endosomes. jneurosci.org

Enzyme FamilyKey MembersPrimary Cellular LocalizationDiscovery Context
Palmitoyl-Protein Thioesterases (PPTs)PPT1, PPT2Lysosomes, Synaptic Vesicles (PPT1)First identified de-palmitoylating enzyme (PPT1), involved in protein degradation. nih.govfrontiersin.orgebi.ac.uk
Acyl-Protein Thioesterases (APTs)APT1 (LYPLA1), APT2 (LYPLA2)Cytoplasm, Golgi ApparatusIdentified by activity on Gα proteins and Ras, regulating protein cycling. wikipedia.orgfrontiersin.org
α/β-Hydrolase Domain-containing (ABHD) ProteinsABHD17A, ABHD17B, ABHD17CPlasma Membrane, Recycling EndosomesIdentified as depalmitoylating enzymes for neuronal proteins like PSD-95. elifesciences.orgjneurosci.org

Substrate Specificity and Kinetic Parameters of Diverse De-palmitoylating Enzymes

The different families of de-palmitoylating enzymes exhibit distinct but sometimes overlapping substrate specificities, which are crucial for their specific biological roles.

PPT Family Substrates: PPT1 is responsible for removing palmitate from a variety of proteins, which may include presynaptic proteins like SNAP-25, cysteine string protein (CSP), dynamin, and synaptotagmin. ebi.ac.uk Its role is primarily catabolic within the lysosome. PPT2, on the other hand, acts on different substrates, including S-palmitoyl-CoA, indicating non-redundant functions between PPT1 and PPT2 in lysosomal thioester breakdown. ebi.ac.uk

APT Family Substrates: APT1 (LYPLA1) has been shown to de-palmitoylate a broad range of substrates. These include the α-subunits of heterotrimeric G proteins, Ras, endothelial nitric oxide synthase (eNOS), and SNAP-23. wikipedia.orgfrontiersin.org APT2 (LYPLA2) also has a distinct set of substrates. For instance, studies have shown that LYPLA2 can effectively de-palmitoylate the tyrosine kinase Fyn, but is less active towards PSD-95, whereas ABHD17B shows the opposite preference. jneurosci.org This highlights the specific roles these enzymes play in different signaling pathways.

ABHD Family Substrates: The ABHD17 enzymes (A, B, and C) display strong activity towards the postsynaptic density protein PSD-95. jneurosci.org ABHD17B also efficiently de-palmitoylates GAP43 and HRas, but not Fyn. jneurosci.org This specificity suggests that ABHD17 enzymes are key regulators of synaptic protein palmitoylation.

Kinetic data for these enzymes are still being extensively researched, but some information is available. For instance, APT1 was initially identified as a lysophospholipase but was later found to have much higher hydrolytic efficiency against acylated proteins. umich.edu The development of selective inhibitors for APT1 (ML348) and APT2 (ML349) has been instrumental in beginning to parse their specific functions and substrate preferences in cellular contexts. umich.edu

EnzymeKnown SubstratesReference
PPT1SNAP-25, Cysteine String Protein (CSP), Dynamin, Synaptotagmin, Glial Fibrillary Acidic Protein ebi.ac.ukwikipedia.org
PPT2S-palmitoyl-CoA ebi.ac.uk
APT1 (LYPLA1)Gα proteins, H-Ras, Endothelial Nitric Oxide Synthase (eNOS), SNAP-23, Ghrelin wikipedia.orgfrontiersin.orgnih.gov
APT2 (LYPLA2)Fyn jneurosci.org
ABHD17A/B/CPSD-95, GAP43, HRas jneurosci.org

Catalytic Mechanisms and Structural Insights into Thioesterase Activity

De-palmitoylating enzymes of the APT and PPT families are members of the α/β hydrolase superfamily, which is characterized by a conserved structural fold and a classic catalytic triad (B1167595). wikipedia.orgrcsb.org

The Catalytic Triad: The active site of these thioesterases contains a catalytic triad of amino acids, typically Serine-Histidine-Aspartic Acid. wikipedia.orgumich.edurcsb.org In this arrangement, the serine acts as the nucleophile. It attacks the carbonyl carbon of the thioester bond linking the palmitate to the cysteine of the substrate protein. umich.edu This leads to the formation of a transient, covalent acyl-enzyme intermediate, where the palmitate group is temporarily attached to the active site serine. The intermediate is then resolved by hydrolysis, releasing the fatty acid and regenerating the free enzyme.

Structural Features of APTs: The crystal structure of human APT1 has revealed key features that determine its function. wikipedia.orgrcsb.org These include the catalytic triad (Ser-114, Asp-169, and His-203 in hAPT1) and a long, hydrophobic substrate-binding tunnel. wikipedia.orgrcsb.org This tunnel is appropriately shaped to accommodate the 16-carbon palmitoyl (B13399708) chain of the substrate. wikipedia.org The structure of APT1 also suggests it exists as a dimer, and interestingly, the active site appears to be blocked by the dimer interface. This has led to the hypothesis that the enzyme may need to undergo a conformational change or dissociate to allow substrate binding. rcsb.org

Structural Features of PPTs: The structure of PPT1 also conforms to the α/β hydrolase fold. wikipedia.org Structural studies have been crucial in understanding how different mutations in the PPT1 gene lead to infantile neuronal ceroid lipofuscinosis. For example, a common mutation in Finnish populations results in an Arg122Trp substitution, which is located adjacent to the consensus lipase (B570770) sequence containing the putative active site serine, severely affecting the enzyme's activity. wikipedia.org The crystal structure of PPT2 has shed light on the basis for the differing substrate specificities between PPT1 and PPT2. ebi.ac.uk

Regulation of De-palmitoylating Enzyme Activity and Cellular Distribution

The activity and localization of de-palmitoylating enzymes are tightly regulated to ensure precise control over protein palmitoylation cycles.

Cellular Localization: The distinct subcellular localizations of the different thioesterase families are a primary mode of regulation. PPTs are predominantly found in lysosomes, directed there by the mannose-6-phosphate (B13060355) pathway, which is consistent with a primary role in protein degradation. nih.govoup.com However, a significant fraction of PPT1 can also be secreted or localized to synaptic vesicles in neurons, suggesting non-lysosomal roles. oup.comuniprot.org In contrast, APTs are mainly cytosolic enzymes that can shuttle to and from the Golgi apparatus, placing them in the right location to regulate the palmitoylation status of newly synthesized or cycling proteins like Ras. elifesciences.orgnih.govfrontiersin.org The ABHD17 family members are often anchored to membranes and have been found at the plasma membrane and on recycling endosomes. jneurosci.org

Regulation of Activity: The regulation of the enzymes' catalytic activity is less well understood but is an active area of research. For APT1, its release from cells can be stimulated by factors like lipopolysaccharide (LPS) in macrophages, suggesting that its extracellular activity could be regulated by inflammatory signals. nih.gov The expression levels of these enzymes also vary significantly between different cell types and brain regions, implying that transcriptional control is a key regulatory mechanism. elifesciences.org For example, analysis of RNA-seq data shows that Abhd12 and Ppt1 are highly expressed in neurons of the hindbrain and in immune cells in mice. elifesciences.org This cell-type-specific expression of different de-palmitoylating enzymes likely contributes to the precise control of palmitoylation-dependent processes in different tissues and at different developmental stages. frontiersin.org

Molecular Mechanisms of S Palmitoylation Regulating Protein Function

Impact of S-Palmitoylation on Protein Subcellular Localization and Membrane Association

One of the most well-established roles of S-palmitoylation is to modulate the interaction of proteins with cellular membranes. wikipedia.orgroyalsocietypublishing.org By increasing the hydrophobicity of a protein, the attached palmitate group facilitates its association with the lipid bilayers of various organelles. wikipedia.orgnih.gov This modification is not merely a static anchor but a dynamic switch that allows for precise spatiotemporal control over a protein's location and function. wikipedia.orgportlandpress.com

S-palmitoylation is instrumental in tethering proteins to the cytosolic face of various cellular membranes, including the plasma membrane, the Golgi apparatus, and the endoplasmic reticulum (ER). frontiersin.orgmdpi.comnih.gov For many otherwise soluble proteins, this modification serves as a crucial membrane anchor. frontiersin.orgfrontiersin.org The localization of the palmitoyl (B13399708) acyltransferases (PATs), the enzymes that catalyze S-palmitoylation, often dictates where a protein will become palmitoylated and consequently anchored. ijbs.comtandfonline.com For instance, the majority of the 23 human PATs, also known as DHHC enzymes, reside in the ER and Golgi apparatus, making these organelles major sites for protein palmitoylation. royalsocietypublishing.orgijbs.com

The neuronal proteins of the stathmin family, such as SCG10 (stathmin 2) and SCLIP (stathmin 3), are examples of proteins whose specific localization to the Golgi complex is dependent on palmitoylation. molbiolcell.org This anchoring is crucial for their subsequent trafficking along axons and dendrites. molbiolcell.org Similarly, for some transmembrane proteins, S-palmitoylation of cysteine residues near the transmembrane domain is essential for their proper retention and function within specific membranes like the ER or Golgi. frontiersin.orgmdpi.com For example, palmitoylation of the transmembrane chaperone calnexin (B1179193) governs its accumulation in the perinuclear region of the ER. frontiersin.org

Table 1: Examples of Proteins and their S-Palmitoylation-Dependent Membrane Anchoring

ProteinPalmitoylation Site(s)Primary Membrane LocalizationFunctional Consequence of Palmitoylation
H-Ras/N-Ras Cysteine(s) near the C-terminusGolgi Apparatus, Plasma MembraneAnchoring to Golgi for subsequent trafficking to the plasma membrane. royalsocietypublishing.orgtandfonline.com
Stathmin-2/3 N-terminal CysteinesGolgi ApparatusAnchoring to Golgi membranes for vesicular trafficking in neurons. molbiolcell.org
Calnexin Juxtamembrane Cysteine(s)Endoplasmic ReticulumAccumulation in the perinuclear domain of the ER. frontiersin.org
Flotillin-1 Cys34Plasma MembraneStable association with the plasma membrane. mdpi.com
VSV G Cysteine(s) near transmembrane domainGolgi Apparatus, Plasma MembraneEfficient anterograde trafficking from the ER to the plasma membrane. nih.gov

The reversibility of S-palmitoylation, catalyzed by acyl-protein thioesterases (APTs), allows for the dynamic cycling of proteins between membrane-bound and cytosolic states. wikipedia.orgresearchgate.net This "palmitoylation cycle" enables rapid shuttling of proteins between different cellular compartments, a process significantly faster than vesicular transport. tandfonline.com

A classic example is the regulation of Ras proteins, which cycle between the Golgi apparatus and the plasma membrane. tandfonline.comnih.gov Palmitoylation in the Golgi traps Ras, leading to its transport to the plasma membrane. tandfonline.com Subsequent depalmitoylation at the plasma membrane releases Ras into the cytosol, from where it can return to the Golgi for another round of modification. tandfonline.com This continuous cycling is crucial for maintaining the specific spatial organization and signaling functions of Ras isoforms. royalsocietypublishing.orgnih.govnih.gov This dynamic process is not limited to Ras; other proteins involved in signaling and neurotransmission also utilize this mechanism for rapid relocation and regulation of their activity. tandfonline.com

Cellular membranes are not homogenous structures but are organized into specialized microdomains, such as lipid rafts, which are enriched in cholesterol and sphingolipids. mdpi.comtandfonline.com S-palmitoylation plays a significant role in targeting proteins to these microdomains. royalsocietypublishing.orgportlandpress.comfrontiersin.org The saturated palmitate chain has a higher affinity for the ordered lipid environment of rafts compared to the surrounding, more fluid membrane. tandfonline.comembopress.org

For many proteins, including the linker for activation of T-cells (LAT) and the Src family kinase Lck, S-palmitoylation is a critical determinant for their association with lipid rafts. royalsocietypublishing.orgpnas.orgnih.gov This localization is essential for their function in signal transduction cascades. royalsocietypublishing.orgpnas.org For instance, the palmitoylation of LAT on two juxtamembrane cysteines is required for its partitioning into the ordered phase of plasma membrane vesicles, a model for lipid rafts. embopress.orgnih.gov However, it is important to note that palmitoylation is not a universal raft-targeting signal; for some proteins, the effects of palmitoylation on protein conformation may be the dominant factor in determining their membrane microlocalization. tandfonline.com The number and position of palmitoylated cysteines can also influence the extent of raft association. tandfonline.com

Influence of S-Palmitoylation on Protein-Protein Interactions and Complex Formation

S-palmitoylation can directly and indirectly modulate the interactions between proteins, thereby influencing the assembly and function of protein complexes. wikipedia.orgnih.govportlandpress.comfrontiersin.org This modification can induce conformational changes that either expose or mask binding sites, or it can bring proteins into close proximity by co-localizing them to specific membrane microdomains. frontiersin.org

The formation of signaling complexes at the plasma membrane is often dependent on the palmitoylation status of key components. In T-cell activation, the palmitoylation of the co-receptor CD4 is important for its clustering with the T-cell receptor (TCR) and protein kinase C (PKC) θ in lipid rafts. nih.gov Similarly, the palmitoylation of LAT is crucial for the assembly of the LAT signalosome, a multi-protein complex that propagates signals downstream of the TCR. nih.govfrontiersin.org

Furthermore, S-palmitoylation can regulate the interaction between different proteins within a complex. For example, the interaction between the interferon-induced transmembrane protein 5 (IFITM5) and FK506-binding protein 11 (FKBP11) in osteoblast cells is promoted by the S-palmitoylation of IFITM5. plos.org This interaction is critical for the expression of immunologically relevant genes and proper bone nodule formation. plos.org Research suggests that S-palmitoylation may be a widespread mechanism for the formation, interaction, and regulation of protein complexes. biorxiv.org

Table 2: Examples of Protein-Protein Interactions Modulated by S-Palmitoylation

Palmitoylated ProteinInteracting Partner(s)Effect of Palmitoylation on InteractionFunctional Outcome
CD4 TCR, PKCθPromotes clustering in lipid rafts. nih.govT-cell activation. nih.gov
LAT Components of the LAT signalosomeEssential for complex assembly. nih.govfrontiersin.orgT-cell receptor signaling. nih.govfrontiersin.org
IFITM5 FKBP11Promotes interaction. plos.orgGene expression in osteoblasts, bone formation. plos.org
GluR1 (AMPA receptor) 4.1N proteinImpairs interaction. mdpi.comRegulates AMPA receptor internalization. mdpi.com

Regulation of Protein Stability and Turnover by S-Palmitoylation

S-palmitoylation can significantly impact the stability of proteins and regulate their degradation. wikipedia.orgroyalsocietypublishing.orgportlandpress.com One of the primary mechanisms by which palmitoylation enhances protein stability is by preventing ubiquitination, a process that tags proteins for degradation by the proteasome. frontiersin.org The attachment of a palmitate group can mask ubiquitination sites or alter the protein's conformation in a way that makes it less accessible to the ubiquitination machinery. frontiersin.org

For instance, mutation of the palmitoylation site in some proteins can lead to their misfolding and subsequent degradation via the ubiquitin-proteasome system. frontiersin.org The stability of the Tlg1p protein, which is involved in vesicular trafficking, is regulated by palmitoylation; decreased palmitoylation leads to increased ubiquitylation and subsequent degradation in the lysosome/vacuole. tandfonline.com Similarly, for the anthrax toxin receptor TEM8, decreased palmitoylation is linked to increased ubiquitination and lysosomal degradation. tandfonline.com

The reversible nature of S-palmitoylation allows for dynamic control over protein stability. portlandpress.com The balance between the activity of PATs and APTs can therefore fine-tune the cellular levels of specific proteins in response to various signals. This regulatory mechanism has been demonstrated for a variety of proteins, including the transcription factor TEAD and proteins implicated in neurodegenerative diseases. nih.gov

S-Palmitoylation as a Modulator of Protein Conformation and Enzymatic Activity

Beyond its roles in localization and stability, S-palmitoylation can directly influence the three-dimensional structure of a protein, thereby modulating its intrinsic activity, such as enzymatic function. mdpi.comtandfonline.com The addition of the bulky, hydrophobic palmitate group can induce conformational changes that alter the active site of an enzyme or allosterically regulate its function. portlandpress.com

For example, the enzymatic activity of endothelial nitric oxide synthase (eNOS) is regulated by its palmitoylation status and its localization to caveolae, a specific type of lipid raft. wikipedia.org The depalmitoylation of the cGAS protein by the enzyme LYPLAL1 has been shown to diminish its enzymatic activity, impacting the innate immune response. frontiersin.org In some cases, S-palmitoylation can act in concert with other post-translational modifications, such as phosphorylation, to fine-tune protein activity. nih.gov The folding and stability of TEAD family transcription factors, which are involved in cell growth, are also controlled by S-palmitoylation. mdpi.com

The modulation of enzymatic activity by S-palmitoylation is a key regulatory mechanism in many signaling pathways. mdpi.com The dynamic nature of this modification allows for rapid changes in enzyme activity in response to cellular cues, providing a versatile mechanism for controlling cellular processes. researchgate.net

Crosstalk and Interplay Between S-Palmitoylation and Other Post-Translational Modifications (e.g., Phosphorylation, Ubiquitination, Myristoylation)

The functional outcomes of S-palmitoylation are often intricately connected with other post-translational modifications (PTMs) on the same protein. This interplay creates a complex regulatory network where one modification can influence the addition, removal, or functional consequence of another. Such crosstalk allows for a finer and more dynamic level of control over protein localization, stability, and activity than any single modification could achieve alone. The primary mechanisms of interplay involve phosphorylation, ubiquitination, and N-myristoylation, which collectively modulate a vast array of cellular processes.

Interplay with Phosphorylation

The crosstalk between S-palmitoylation and phosphorylation represents a significant mechanism for the spatiotemporal regulation of protein function. These two reversible modifications can act in concert, either synergistically or antagonistically, to control protein activity, membrane association, and trafficking.

A common theme is "gating," where the status of one modification permits or prevents the functional effects of the other. For example, in the large conductance calcium- and voltage-gated potassium (BK) channels, phosphorylation by protein kinase A (PKA) inhibits channel activity only when the channel is palmitoylated. PKA phosphorylates a serine residue located immediately upstream of palmitoylated cysteines within the STREX insert of the channel. This phosphorylation event is thought to induce a conformational change that dissociates the C-terminus from the plasma membrane, thereby inhibiting channel activity. If the palmitoylation sites are mutated or if palmitoyltransferases are inhibited, PKA-mediated inhibition is abolished, demonstrating that palmitoylation gates the channel's response to phosphorylation.

Conversely, phosphorylation can regulate palmitoylation. For the growth-associated protein GAP43, which is crucial for neuronal growth, phosphorylation at Serine-41 by protein kinase C (PKC) directs the already palmitoylated protein to the plasma membrane. While palmitoylation is essential for general membrane association, phosphorylation provides a more specific targeting signal, decreasing the protein's diffusion and promoting its enrichment at the tips of neurites. Similarly, the dynamics of synaptic vesicles are controlled by the interplay between phosphorylation and palmitoylation of Synapsin1. Synapsin1 phosphorylation negatively regulates its palmitoylation, and this reversible switch bidirectionally controls the clustering and redistribution of synaptic vesicles.

This reciprocal regulation allows for highly conditional and localized control of protein function, essential for processes like synaptic plasticity and signal transduction.

Table 1: Examples of Crosstalk between S-Palmitoylation and Phosphorylation

ProteinInteracting PTMMechanism of CrosstalkFunctional Outcome
BK potassium channel (STREX insert) Phosphorylation (PKA)S-palmitoylation of cysteine residues gates the inhibitory effect of PKA phosphorylation on an adjacent serine residue.Conditional regulation of channel activity; PKA-mediated inhibition only occurs in palmitoylated channels.
GAP43 Phosphorylation (PKC)Phosphorylation at Ser-41 directs palmitoylated GAP43 to the plasma membrane and reduces its mobility.Sorting of GAP43 to the tips of extending neurites and regulation of its localization.
Synapsin1 PhosphorylationSynapsin1 phosphorylation negatively regulates its S-palmitoylation.Bidirectional control of synaptic vesicle clustering and redistribution in neurons.
Dopamine (B1211576) Transporter (DAT) Phosphorylation (PKC)S-palmitoylation and phosphorylation have opposing effects on DAT mobility; PKC activation increases mobility, while increased palmitoylation decreases it.Bidirectional regulation of DAT membrane dynamics, essential for dopamine reuptake.
Kainate receptor subunit GluR6 Phosphorylation (PKC)Palmitoylation sites are located near potential PKC phosphorylation sites, and palmitoylation modifies PKC-mediated phosphorylation.Modulation of receptor phosphorylation and function.

Interplay with Ubiquitination

S-palmitoylation frequently competes with ubiquitination, a PTM that typically targets proteins for degradation via the proteasome or lysosome. By promoting stable membrane association and specific conformations, S-palmitoylation can mask lysine (B10760008) residues that would otherwise be targets for ubiquitin ligases, thereby protecting the protein from degradation.

A clear example of this antagonistic relationship is seen with the Interferon-induced transmembrane protein 3 (IFITM3), a key antiviral protein. S-palmitoylation of IFITM3 enhances its membrane affinity and antiviral activity. In contrast, ubiquitination of

Cellular and Subcellular Regulation of S Palmitoylation Dynamics

Spatial Regulation of S-Palmitoylation Within Cellular Organelles

The machinery for S-palmitoylation is not uniformly distributed throughout the cell but is instead compartmentalized within specific organelles, allowing for localized modification of substrate proteins. The primary sites for this modification are the endoplasmic reticulum (ER) and the Golgi apparatus. nih.govmdpi.com The majority of the 23 human zinc finger DHHC-type containing (zDHHC) palmitoyl (B13399708) S-acyltransferases (PATs) are located in these organelles. nih.govijbs.com This localization is crucial as many newly synthesized proteins are palmitoylated as they transit through the secretory pathway. mdpi.com

The spatial distribution of zDHHC enzymes is a key determinant of where a protein will be palmitoylated. For example, most zDHHC palmitoylases reside in the Golgi apparatus and the ER. ijbs.com However, some zDHHC enzymes, such as zDHHC5, zDHHC20, and zDHHC21, are found predominantly at the plasma membrane, enabling the palmitoylation of proteins at the cell surface. ijbs.comfrontiersin.org This differential localization of PATs ensures substrate specificity and allows for the precise control of protein function in distinct cellular compartments.

The reversible nature of S-palmitoylation also contributes to the spatial regulation of proteins. The dynamic cycling between palmitoylated and depalmitoylated states can control a protein's association with membranes and its trafficking between different organelles. royalsocietypublishing.orgfrontiersin.org A classic example is the Ras protein, which cycles between the Golgi apparatus and the plasma membrane. This cycling is regulated by a balance of palmitoylation in the Golgi and depalmitoylation at the plasma membrane, which is critical for its signaling functions. royalsocietypublishing.orgfrontiersin.org

Furthermore, palmitoylation can direct proteins to specific sub-domains within a membrane, such as lipid rafts. frontiersin.org For instance, the translocation of the stimulator of interferon genes (STING) protein from the ER to the Golgi is a critical step for its activation. frontiersin.org In the Golgi, STING undergoes palmitoylation, which facilitates its localization to lipid rafts and subsequent downstream signaling. frontiersin.org

The depalmitoylating enzymes, acyl-protein thioesterases (APTs), also exhibit specific subcellular localizations. For example, APT1 is involved in the depalmitoylation of H-Ras and N-Ras at the plasma membrane, allowing their diffusion back to the Golgi apparatus. nih.govfrontiersin.org In contrast, palmitoyl-protein thioesterases 1 and 2 (PPT1/2) are located in the lysosome, where they deacylate proteins. embopress.org This compartmentalization of both PATs and APTs creates a complex regulatory network that dictates the spatiotemporal dynamics of protein palmitoylation.

OrganelleKey S-Palmitoylation EventsAssociated EnzymesFunctional Consequences
Endoplasmic Reticulum (ER)Palmitoylation of newly synthesized proteins, Calnexin (B1179193) palmitoylation.Majority of zDHHC enzymes (e.g., zDHHC6). embopress.orgProtein folding, quality control, ER-to-Golgi trafficking. plos.orgnih.gov
Golgi ApparatusProcessing and modification of proteins, STING palmitoylation, Ras cycling.Majority of zDHHC enzymes. nih.govijbs.comProtein sorting, trafficking to the plasma membrane, signal transduction. royalsocietypublishing.orgfrontiersin.orgfrontiersin.org
Plasma MembranePalmitoylation of receptors and signaling molecules.zDHHC5, zDHHC20, zDHHC21. ijbs.comfrontiersin.orgSignal transduction, receptor clustering, endocytosis. royalsocietypublishing.org
MitochondriaPalmitoylation of mitochondrial proteins.Not fully characterized.Regulation of metabolism and apoptosis. ijbs.com
LysosomeDepalmitoylation of proteins targeted for degradation.PPT1, PPT2. embopress.orgProtein degradation and recycling of fatty acids.

Temporal Control of S-Palmitoylation/De-palmitoylation Cycles

The dynamic and reversible nature of S-palmitoylation allows for rapid and precise temporal control over protein function. royalsocietypublishing.orgnih.gov The palmitoylation/depalmitoylation cycle can occur on timescales ranging from seconds to hours, acting as a molecular switch to modulate cellular processes in response to various signals. frontiersin.orgmdpi.com This temporal regulation is critical for processes that require rapid changes in protein activity and localization, such as synaptic plasticity and cell cycle progression.

Activity-Dependent Palmitoylation/De-palmitoylation

In the nervous system, activity-dependent changes in S-palmitoylation are crucial for synaptic plasticity, the cellular basis of learning and memory. biorxiv.orgmdpi.comfrontiersin.org Neuronal activity can trigger rapid changes in the palmitoylation state of key synaptic proteins, thereby altering synaptic strength and structure. nih.gov

For instance, the induction of long-term potentiation (LTP), a form of synaptic plasticity, leads to rapid and protein-specific changes in palmitoylation. biorxiv.org Following the induction of LTP, the palmitoylation levels of several synaptic proteins, including PSD-95, VAMP2, and neurochondrin, are significantly increased within minutes. biorxiv.org This dynamic regulation is not a global change across the entire proteome but is highly specific to certain proteins. biorxiv.org

The enzymes responsible for this dynamic regulation are also subject to activity-dependent control. For example, the palmitoyl acyltransferase zDHHC2 is recruited to the postsynaptic density upon chronic blockade of neuronal activity, leading to increased palmitoylation of PSD-95. frontiersin.org Conversely, during chemical LTP, another PAT, zDHHC5, is ejected from dendritic spines, where it then palmitoylates δ-catenin on recycling endosomes, promoting its trafficking into spines. frontiersin.org

Depalmitoylation is also actively regulated. Strong depolarization of neurons can lead to the rapid depalmitoylation of PSD-95. nih.gov This activity-dependent removal of palmitate is thought to be mediated by acyl-protein thioesterases and is essential for the dynamic regulation of synaptic strength.

ProteinChange in Palmitoylation upon Neuronal ActivityFunctional ConsequenceTime Scale
PSD-95Increased with chronic activity blockade; Decreased with strong depolarization. frontiersin.orgnih.govRegulation of AMPA receptor clustering and synaptic strength. frontiersin.orgMinutes. biorxiv.org
VAMP2Increased during LTP. biorxiv.orgRegulation of neurotransmitter release.Minutes. biorxiv.org
NeurochondrinIncreased during LTP. biorxiv.orgModulation of synaptic plasticity.Minutes. biorxiv.org
PRG-1Increased during LTP. mdpi.comRegulation of AMPA receptor insertion. biorxiv.orgAs early as 10 minutes. mdpi.com
δ-cateninIncreased during LTP. mdpi.comPromotes forward trafficking into spines. frontiersin.orgAs early as 20 minutes. mdpi.com

Cell Cycle and Developmental Stage-Dependent Regulation

Evidence suggests that S-palmitoylation dynamics are also regulated in coordination with the cell cycle and during different developmental stages. While this area is less explored than activity-dependent regulation, it is clear that the precise control of protein palmitoylation is essential for normal cellular proliferation and development.

Dysregulation of S-palmitoylation has been implicated in various developmental processes and diseases. For example, mutations in the ZDHHC9 gene, which encodes a palmitoyl acyltransferase, are associated with X-linked intellectual disability, highlighting the importance of proper palmitoylation during brain development. chemrxiv.org

Environmental and Stress-Induced Modulation of S-Palmitoylation

Cells can modulate their S-palmitoylation patterns in response to environmental cues and cellular stress, such as oxidative stress and endoplasmic reticulum (ER) stress. This adaptive response allows cells to cope with changing conditions by altering the function and localization of key proteins.

Oxidative stress, caused by an excess of reactive oxygen species (ROS), has been shown to inhibit protein palmitoylation. For example, exposure of endothelial cells to hydrogen peroxide (H₂O₂) markedly inhibits the palmitoylation of caveolin-1. nih.gov This inhibition is due to a decrease in the "on-rate" of palmitoylation rather than an increase in the rate of depalmitoylation. nih.gov Similarly, oxidative stress can decrease the palmitoylation of CD81 in B cells. frontiersin.org The inhibition of palmitoylation by oxidative stress may be a mechanism to modulate signaling pathways and cellular responses to oxidative damage.

ER stress, which is triggered by the accumulation of unfolded or misfolded proteins in the ER, can also modulate S-palmitoylation. The ER chaperone calnexin, which requires palmitoylation for its function, becomes less palmitoylated following short-term ER stress. biologists.com This shift in palmitoylation status alters its function from regulating Ca²⁺ signaling to chaperoning, demonstrating how stress can dynamically remodel protein function through palmitoylation. biologists.com In some cases, excessive or aberrant palmitoylation itself can contribute to ER stress and subsequent apoptosis, particularly in the context of high fatty acid levels. ijbs.comnih.gov

Genetic and Epigenetic Regulation of S-Palmitoylation Machinery

The expression and activity of the enzymes that govern S-palmitoylation—the zDHHC palmitoyl acyltransferases and the acyl-protein thioesterases—are subject to genetic and epigenetic regulation. This provides another layer of control over the cellular palmitoylome.

The expression of zDHHC enzymes can be altered in various physiological and pathological conditions. For instance, the expression of several zDHHC genes is dysregulated in different types of cancer. chemrxiv.org These changes in enzyme levels can lead to aberrant palmitoylation of oncogenes and tumor suppressors, thereby contributing to tumor progression.

The activity of the S-palmitoylation machinery can also be regulated by post-translational modifications. For example, the phosphorylation of some zDHHC enzymes and APTs can modulate their activity. embopress.org Furthermore, some zDHHC enzymes can palmitoylate each other in what is known as a palmitoylation cascade. For example, zDHHC16 palmitoylates zDHHC6, affecting its stability, localization, and activity. embopress.orgfrontiersin.org The depalmitoylation of zDHHC6 is in turn catalyzed by APT2, which itself is activated by palmitoylation from an unknown DHHC enzyme. frontiersin.org These complex regulatory networks highlight the intricate control of S-palmitoylation dynamics within the cell.

Epigenetic mechanisms, such as DNA methylation and histone modifications, are also likely to play a role in regulating the expression of the S-palmitoylation machinery, although this area remains largely unexplored. Understanding how the expression of these enzymes is controlled will provide further insights into how the cellular palmitoylome is shaped in health and disease.

Advanced Methodologies for Studying S Palmitoylation

Biochemical Approaches for S-Palmitoylation Detection and Quantification

Several biochemical strategies have been established to detect and quantify S-palmitoylated proteins, each with distinct principles and applications. These methods can be broadly categorized into those that chemically label native S-palmitoylated proteins and those that rely on the metabolic incorporation of modified fatty acids.

The Acyl-Biotin Exchange (ABE) technique is a widely used biochemical method for identifying S-acylated proteins without relying on metabolic labeling. nih.gov The core principle of ABE involves a three-step chemical process performed at a neutral pH. nih.gov First, all free cysteine thiol groups in a protein lysate are irreversibly blocked, typically with N-ethylmaleimide (NEM). nih.govmdpi.com Second, the thioester bond linking the palmitoyl (B13399708) group to cysteine residues is selectively cleaved by hydroxylamine (B1172632) (NH₂OH). nih.govnih.govmdpi.com This step exposes the previously S-palmitoylated cysteine thiols. Finally, these newly freed thiol groups are specifically labeled with a thiol-reactive biotin (B1667282) derivative, such as HPDP-biotin. nih.govmdpi.com The biotinylated proteins, which were formerly S-palmitoylated, can then be enriched using streptavidin-based affinity purification for subsequent identification by mass spectrometry or analysis by western blot. biorxiv.orgraybiotech.com ABE is applicable to a wide range of biological samples, including cultured cells and tissue extracts. nih.gov

Derivatives of the ABE method have been developed to improve efficiency and reduce the number of steps.

Acyl-Resin Assisted Capture (Acyl-RAC): This method is an alternative affinity-based approach that simplifies the ABE workflow. biorxiv.orgjove.com Similar to ABE, it begins with the blocking of free thiols. nih.govjove.com Following the hydroxylamine-mediated cleavage of the thioester bond, Acyl-RAC bypasses the biotinylation step. nih.govjove.com Instead, the newly exposed thiols are directly captured on a thiol-reactive resin, such as thiopropyl Sepharose. nih.govjove.comresearchgate.net This approach has fewer steps compared to ABE and can yield reliable results, making it suitable for coupling with mass spectrometry to identify novel S-acylated proteins. nih.govnih.gov

SDC-Acid Precipitation Enrichment (SDC-ACE): A more recent innovation, SDC-ACE, offers a fast and simple method for enriching S-palmitoylated peptides. biorxiv.orgresearchgate.net This technique leverages the properties of the ionic detergent sodium deoxycholate (SDC). S-palmitoylated peptides are enriched by their co-precipitation with SDC under acidic conditions. biorxiv.orgresearchgate.netresearchgate.net This allows for a straightforward separation of the lipidated peptides from the non-lipidated ones. researchgate.netresearchgate.net The SDC-ACE method is reported to be efficient and may reduce false identifications by avoiding the use of high concentrations of hydroxylamine, which can potentially reduce disulfide bonds. biorxiv.org

Table 1: Comparison of ABE and its Derivatives

Feature Acyl-Biotin Exchange (ABE) Acyl-Resin Assisted Capture (Acyl-RAC) SDC-Acid Precipitation Enrichment (SDC-ACE)
Principle Chemical replacement of palmitoyl group with biotin. nih.govmdpi.com Direct capture of formerly palmitoylated thiols on a resin. nih.govjove.com Co-precipitation of palmitoylated peptides with SDC under acidic conditions. biorxiv.orgresearchgate.net
Key Reagents N-ethylmaleimide, Hydroxylamine, HPDP-Biotin. nih.govmdpi.com N-ethylmaleimide, Hydroxylamine, Thiol-reactive resin. nih.govjove.com Sodium deoxycholate (SDC), Dithiothreitol (DTT) for release. biorxiv.orgresearchgate.net

| Workflow | 1. Block free thiols 2. Cleave thioester 3. Label with biotin 4. Capture with streptavidin. nih.govraybiotech.com | 1. Block free thiols 2. Cleave thioester 3. Capture on resin. nih.govjove.com | 1. Extract proteins with SDC 2. Acidify to co-precipitate 3. Release peptides with reducing agent. biorxiv.orgresearchgate.net | | Advantages | Well-established; enables site-specific identification. nih.govcreative-proteomics.com | Fewer steps than ABE; sensitive and reliable. nih.govnih.gov | Fast and simple; avoids high concentrations of hydroxylamine. biorxiv.orgresearchgate.net | | Limitations | Multiple steps can lead to sample loss. biorxiv.org | Does not discriminate between different fatty acid species. nih.govnih.gov | A newer method, may be less widely validated than ABE/Acyl-RAC. |

Click chemistry-based metabolic labeling is a powerful alternative to traditional biochemical methods for studying S-palmitoylation in living cells. frontiersin.org This approach involves introducing a fatty acid analogue containing a bioorthogonal chemical reporter, such as an alkyne or azide (B81097) group, into cells. frontiersin.org These analogues are structurally similar to palmitic acid and are recognized by the cell's native enzymatic machinery, leading to their incorporation into proteins at sites of S-palmitoylation. frontiersin.orgnih.govumich.edu

A widely used analogue is 17-octadecynoic acid (17-ODYA), an 18-carbon fatty acid with a terminal alkyne group. frontiersin.orgnih.govjove.com Once cells are labeled with 17-ODYA, the proteins are extracted. nih.gov The alkyne-tagged proteins are then conjugated to a reporter molecule containing a complementary azide group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". frontiersin.orgnih.gov The reporter can be a fluorophore (like rhodamine-azide) for in-gel visualization or an affinity tag (like biotin-azide) for enrichment and subsequent mass spectrometry analysis or western blotting. frontiersin.orgnih.gov This method allows for the global profiling of palmitoylated proteins and can be used in pulse-chase experiments to monitor the dynamics of palmitoylation turnover. frontiersin.orgumich.edunih.gov

Table 2: Common Palmitate Analogues for Click Chemistry

Analogue Description Application
17-ODYA 17-octadecynoic acid; an 18-carbon alkynyl analogue of stearic acid, widely used to study palmitoylation. frontiersin.orgnih.gov Global profiling of S-palmitoylated proteins, pulse-chase analysis. frontiersin.orgresearchgate.net
15-YNE 15-hexadecynoic acid; a 16-carbon alkynyl analogue of palmitic acid. mdpi.com Tracking protein palmitoylation and metabolic lipid flux. mdpi.com
Alk-16 An alkyne-tagged palmitic acid chemical reporter. nih.gov Metabolic labeling for detection and enrichment of S-fatty-acylated proteins. nih.gov
HDYOA A hydroxylated, alkynyl-tagged fatty acid. frontiersin.org Used as a chemical reporter for metabolic labeling. frontiersin.org

Metabolic labeling with radioactive isotopes represents the traditional and "gold standard" approach for identifying S-palmitoylated proteins. mdpi.com This method involves incubating cells with palmitic acid that has been labeled with a radioactive isotope, most commonly tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]). mdpi.comfrontiersin.org The radiolabeled palmitic acid is taken up by the cells, converted into its active form, palmitoyl-CoA, and subsequently attached to cysteine residues on target proteins by palmitoyl acyltransferases. mdpi.comfrontiersin.org

Following labeling, proteins of interest are typically isolated via immunoprecipitation, separated by SDS-PAGE, and the presence of the radiolabel is detected by autoradiography. mdpi.comfrontiersin.org This technique provides direct evidence of palmitate incorporation. mdpi.com It can also be used in pulse-chase experiments to study the dynamics of palmitoylation and depalmitoylation. nih.gov However, this method has significant limitations, including long exposure times (days to weeks), low sensitivity, the generation of radioactive waste, and associated safety concerns. mdpi.comnih.govumich.edu These drawbacks have led to the increased adoption of non-radioactive methods like ABE and click chemistry. nih.gov

Table 3: Comparison of Radioactive and Non-Radioactive Labeling Methods

Feature Radioactive Isotope Labeling Click Chemistry-Based Labeling
Probe [³H]- or [¹⁴C]-palmitic acid. mdpi.comfrontiersin.org Alkyne or azide-tagged fatty acid analogues (e.g., 17-ODYA). frontiersin.org
Detection Autoradiography. mdpi.comfrontiersin.org Fluorescence scanning or streptavidin-based blotting/enrichment. frontiersin.orgnih.gov
Sensitivity Relatively low. mdpi.com High. nih.gov
Throughput Low, not suitable for high-throughput screening. mdpi.com High, suitable for proteomic-scale analysis. frontiersin.org
Dynamics Can be used for pulse-chase analysis. nih.gov Excellent for pulse-chase analysis of turnover dynamics. frontiersin.orgumich.edu
Safety Requires handling of radioactive materials, poses safety and disposal issues. mdpi.com Non-radioactive, safer to handle. umich.edu
Time Can require very long exposure times (days to weeks). nih.govumich.edu Rapid detection. nih.gov

Mass Spectrometry-Based Proteomics for Global Identification of S-Palmitoylated Proteins and Sites

Mass spectrometry (MS) has become an indispensable tool for the large-scale identification and site-mapping of S-palmitoylated proteins. nih.govcreative-proteomics.com MS-based proteomic approaches, when combined with effective enrichment strategies, allow for the comprehensive analysis of the "palmitoyl-proteome". nih.gov However, the direct detection of palmitoylated peptides by MS is challenging due to the labile nature of the thioester bond and the increased hydrophobicity of the modified peptides, which can hinder their analysis. nih.govnih.govresearchgate.net

To overcome the challenges of low abundance and hydrophobicity, enrichment of S-palmitoylated proteins or peptides is a critical step before MS analysis. nih.gov The biochemical methods described previously serve as the primary enrichment strategies.

Acyl-Biotin Exchange (ABE) and Acyl-Resin Assisted Capture (Acyl-RAC): In these methods, proteins that were endogenously S-palmitoylated are selectively captured. nih.gov After capture (on streptavidin beads for ABE or thiol-reactive resin for Acyl-RAC), the enriched proteins are digested on-bead, and the resulting peptides are analyzed by LC-MS/MS to identify the proteins and their modification sites. biorxiv.orgnih.gov

Click Chemistry-Based Enrichment: Cells are metabolically labeled with an alkynyl fatty acid analogue. nih.gov After cell lysis, a biotin-azide tag is "clicked" onto the modified proteins. frontiersin.org These biotinylated proteins are then enriched using streptavidin affinity chromatography. nih.govfrontiersin.org This strategy allows for the specific enrichment of proteins that have incorporated the fatty acid analogue, enabling quantitative and dynamic profiling of the palmitoyl-proteome. springernature.comnih.gov

SDC-Acid Precipitation Enrichment (SDC-ACE): This method enriches for S-palmitoylated peptides based on their co-precipitation with SDC. biorxiv.orgresearchgate.net The enriched, lipidated peptides are then released and can be directly analyzed by LC-MS/MS, providing a streamlined workflow for identifying S-palmitoylation sites. biorxiv.orgresearchgate.net

Bioinformatic tools and databases are vital for complementing experimental approaches by predicting potential S-palmitoylation sites and consolidating data from large-scale proteomic studies.

SwissPalm: This is a comprehensive and manually curated database dedicated to protein S-palmitoylation. nih.govcncb.ac.cn It centralizes data from numerous published palmitoyl-proteome studies across various species. nih.govspringernature.com For each protein entry, SwissPalm provides information on experimentally validated S-palmitoylation sites, the methods used for their identification, and results from prediction tools. mdpi.comnih.gov It also includes features like multiple sequence alignments of orthologs, which helps in studying the conservation of palmitoylation sites. nih.gov

MDD-Palm: This is a web-based tool for predicting S-palmitoylation sites. nih.govnih.gov It utilizes a machine learning approach, specifically a two-layered support vector machine (SVM) model. nih.gov The model was trained on a large set of experimentally verified S-palmitoylation sites and incorporates substrate motif signatures identified through maximal dependence decomposition (MDD). nih.govnih.gov MDD-Palm analyzes the amino acid sequence surrounding a cysteine residue to predict its likelihood of being S-palmitoylated. nih.gov

Table 4: Bioinformatic Resources for S-Palmitoylation Analysis

Tool/Database Type Function Key Features
SwissPalm Database Centralizes experimental data on S-palmitoylation. nih.govcncb.ac.cn Manually curated data from literature, includes multiple proteomes, site prediction scores, ortholog alignments. mdpi.comnih.govspringernature.com
MDD-Palm Prediction Tool Predicts S-palmitoylation sites from protein sequences. nih.govnih.gov Uses a two-layered Support Vector Machine (SVM) model based on maximal dependence decomposition. nih.govnih.gov
CSS-Palm Prediction Tool Predicts S-palmitoylation sites using a clustering and scoring strategy. nih.govresearchgate.net One of the earlier tools, often integrated into databases like SwissPalm for comparative prediction. nih.gov
PalmPred Prediction Tool Predicts S-palmitoylation sites based on sequence features. nih.govresearchgate.net Another prediction algorithm whose results are often compiled in comprehensive databases. nih.gov

Imaging Techniques for Visualizing S-Palmitoylation Dynamics and Localization in Cells

Visualizing the spatiotemporal dynamics of protein S-palmitoylation within the complex environment of a living cell is crucial for understanding its function. A variety of imaging techniques have been developed to meet this challenge, each offering unique advantages for tracking palmitoylated proteins and the enzymes that regulate them.

Immunofluorescence microscopy is another widely used technique to determine the subcellular localization of palmitoylated proteins in fixed cells. creative-proteomics.com This can be achieved using antibodies that specifically recognize the protein of interest, or by employing probes that can be biotinylated and then detected with fluorescently-tagged streptavidin. creative-proteomics.com A specialized adaptation, the proximity ligation assay (PLA), has been combined with acyl-biotin exchange (ABE) to visualize specific palmitoylated proteins with high sensitivity and resolution in both cultured cells and fixed tissue samples. frontiersin.orgfrontiersin.org This ABE-PLA method generates a fluorescent signal only when the protein of interest and the palmitoylation-detecting probe are in close proximity (within 40 nm). frontiersin.org

To study the mobility and turnover of palmitoylated proteins within membranes, researchers employ Fluorescence Recovery After Photobleaching (FRAP). creative-proteomics.com In a FRAP experiment, a fluorescently-tagged protein in a specific region of the cell membrane is intentionally photobleached with a laser. The rate at which fluorescence recovers in that region, as new, unbleached fluorescent proteins move in, provides quantitative data on the protein's lateral diffusion and dynamics, which are often influenced by its palmitoylation status. creative-proteomics.com

Furthermore, specialized fluorescent probes have been engineered to directly report on the activity of depalmitoylating enzymes in real-time within live cells. nih.govresearchgate.net Depalmitoylation Probes (DPPs) are small molecules that become fluorescent only after they are acted upon by an acyl-protein thioesterase (APT), the "eraser" enzymes of S-palmitoylation. rsc.orgacs.org Ratiometric Depalmitoylation Probes (RDPs) build on this concept by exhibiting a change in their fluorescence emission wavelength upon enzyme activity, providing a more robust and quantifiable signal that can be normalized for variations in probe concentration within the cell. rsc.org These probes have been instrumental in revealing that S-depalmitoylase activity can be rapidly modulated by cellular signals, such as growth factor stimulation. nih.govresearchgate.net

Imaging TechniquePrincipleKey ApplicationReference(s)
Metabolic Labeling with Click Chemistry Cells incorporate bioorthogonal fatty acid analogs (e.g., 17-ODYA) into proteins, which are then tagged with a fluorophore via a click reaction.Visualizing the localization and turnover of the palmitoyl proteome. royalsocietypublishing.orgbiorxiv.orgmdpi.com
Immunofluorescence / ABE-PLA Uses antibodies to detect a specific protein and a chemical method (ABE) combined with PLA to detect its palmitoylation status in fixed cells.High-resolution visualization of specific palmitoylated proteins in cells and tissues. creative-proteomics.comfrontiersin.org
Fluorescence Recovery After Photobleaching (FRAP) Measures the diffusion and mobility of fluorescently-tagged proteins within a membrane after photobleaching.Assessing the impact of palmitoylation on protein dynamics and membrane trafficking. creative-proteomics.com
Depalmitoylation Probes (DPPs/RDPs) Small molecule probes that become fluorescent or shift fluorescence wavelength upon cleavage by depalmitoylating enzymes (APTs).Real-time monitoring of depalmitoylase activity in living cells. nih.govrsc.orgacs.org

Genetic and Molecular Tools for Manipulating S-Palmitoylation Pathways in Research Models

Complementing imaging techniques, a powerful arsenal (B13267) of genetic and molecular tools allows researchers to actively manipulate the S-palmitoylation machinery. These approaches are essential for dissecting the specific roles of palmitoylation on a given protein and for identifying the enzymes responsible.

The advent of CRISPR/Cas9 gene-editing technology has provided a precise method for studying the functional consequences of S-palmitoylation. acs.org Researchers can use CRISPR/Cas9 to introduce specific mutations into the genome of cell lines or animal models. acs.orgbiologists.com For example, by mutating the cysteine residue that is the site of palmitoylation to a serine, which cannot be palmitoylated, scientists can create a "palmitoylation-deficient" version of the protein. acs.orgbiologists.com Comparing the function of the wild-type and mutant proteins reveals the processes that are dependent on palmitoylation. This approach was used to generate knock-in mice where the Cys75 residue of Astrocyte Elevated Gene-1 (AEG-1) was mutated to serine, revealing the role of this specific modification. acs.org Similarly, CRISPR/Cas9 has been used to create a deficiency in the PAT enzyme zDHHC2 in mice to study its role in skin inflammation. mdpi.com

More traditional genetic techniques, such as RNA interference (RNAi) for gene knockdown or plasmid-based overexpression, remain vital tools. nih.govmdpi.com By reducing (knockdown) or increasing (overexpression) the cellular levels of specific palmitoyl acyltransferases (PATs) or depalmitoylases (e.g., APTs, ABHD proteins), researchers can infer their substrate proteins and their roles in specific pathways. nih.govnih.gov For instance, knockdown or overexpression studies have shown that APT1 and APT2 have different substrate preferences, even though they are structurally similar. nih.gov Similarly, screening with CRISPR/Cas9 or siRNA has been used to identify the specific DHHC enzymes involved in the S-acylation of viral proteins. frontiersin.org

Chemical probes and small molecules offer temporal control over S-palmitoylation that genetic methods often lack. These tools can be broadly categorized as substrate-mimicking probes and activity-based probes.

Substrate-mimicking probes, like the alkyne-modified palmitate analog 17-ODYA, are metabolically incorporated into proteins and used for proteomic identification and visualization. royalsocietypublishing.orgbiorxiv.orgresearchgate.net These probes have been crucial for global profiling of S-palmitoylated proteins in various cell types. researchgate.netfrontiersin.org

Activity-based protein profiling (ABPP) probes are designed to covalently bind to the active site of enzymes, allowing for their identification and characterization. acs.org For example, a "clickable" analogue of cerulenin, a natural product known to inhibit fatty acid synthesis, was developed as a chemical probe to directly label and profile PATs. acs.org

Small molecule inhibitors provide a means to acutely block the activity of S-palmitoylation enzymes. 2-bromopalmitate (2-BP) is a widely used, albeit non-specific, inhibitor of PATs that has been instrumental in demonstrating the rapid cycling of palmitate on many proteins. nih.gov More specific, competitive inhibitors for depalmitoylases like APT1 and APT2 have also been developed, such as ML348 for APT1. umich.edu These molecules allow researchers to dissect the roles of individual enzymes in the depalmitoylation cycle. umich.edu

Tool TypeExample(s)Mechanism of ActionResearch Application
Genetic Editing CRISPR/Cas9Creates permanent, targeted mutations (e.g., Cys-to-Ser) or gene knockouts.Studying the function of a specific palmitoylation site or enzyme in cells and whole organisms.
Gene Knockdown siRNA, shRNATemporarily reduces the mRNA levels of a target PAT or depalmitoylase.Identifying the specific enzymes responsible for palmitoylating a protein of interest.
Gene Overexpression PlasmidsIncreases the cellular level of a specific PAT or depalmitoylase.Studying the effect of increased palmitoylation/depalmitoylation on cellular processes.
Chemical Probes 17-ODYA, Cerulenin analogueMetabolically incorporated into proteins or covalently binds to active enzymes for detection.Global profiling of palmitoylated proteins and identifying active PATs.
Small Molecule Inhibitors 2-bromopalmitate, ML348Acutely block the enzymatic activity of PATs or depalmitoylases.Investigating the dynamics of palmitoylation cycles and the function of specific enzymes.

To conduct detailed biochemical and structural analyses of S-palmitoylation, it is often necessary to produce large quantities of purified proteins. This is achieved through recombinant protein expression systems. mdpi.com While bacterial systems like E. coli are commonly used for protein production, they lack the enzymatic machinery for S-palmitoylation. mdpi.com Therefore, to produce palmitoylated proteins, researchers often turn to eukaryotic expression systems, such as mammalian cells (e.g., HEK-293F) or baculovirus-infected insect cells, which possess the necessary PATs. frontiersin.orgmdpi.com An optimized protocol for overexpressing and purifying palmitoylated MPP1 in mammalian cells has been developed to facilitate in vitro studies. mdpi.com

Site-directed mutagenesis is a technique used to make specific, targeted changes to the DNA sequence of a gene. nih.govmdpi.com In the context of S-palmitoylation, it is the primary method used to identify the exact cysteine residue(s) on a protein that gets modified. mdpi.combadrilla.com By systematically mutating each cysteine to an amino acid that cannot be palmitoylated (commonly alanine (B10760859) or serine), researchers can express the mutant proteins and test them for palmitoylation. mdpi.comlife-science-alliance.org Loss of palmitoylation in a specific mutant indicates that the mutated cysteine was the modification site. mdpi.comnih.gov This approach was critical in identifying Cys71, C72, and C105 as the palmitoylation sites on IFITM3 and Cys-580 on the dopamine (B1211576) transporter. mdpi.comnih.gov Combining site-directed mutagenesis with functional assays allows for a precise understanding of how palmitoylation at a specific site affects protein activity, localization, or interactions. mdpi.combadrilla.com

Compound and Gene/Protein Index

NameType
17-octadecynoic acid (17-ODYA)Chemical Probe
2-bromopalmitate (2-BP)Small Molecule Inhibitor
ABHD10Protein (Depalmitoylase)
ABHD17A/B/CProtein (Depalmitoylase)
AEG-1Protein
APT1 (LYPLA1)Protein (Depalmitoylase)
APT2 (LYPLA2)Protein (Depalmitoylase)
CeruleninNatural Product / Chemical Probe Base
CRISPR/Cas9Genetic Tool
Dopamine Transporter (DAT)Protein
IFITM3Protein
ML348Small Molecule Inhibitor
MPP1Protein
N-ethylmaleimide (NEM)Chemical Reagent
Palmostatin BSmall Molecule Inhibitor
zDHHC2Protein (Palmitoyl Acyltransferase)
zDHHC6Protein (Palmitoyl Acyltransferase)

S Palmitoylation in Model Systems of Cellular Processes and Disease

S-Palmitoylation in Neuronal Signaling and Synaptic Plasticity in Model Organisms and Cell Cultures

S-palmitoylation is a crucial regulator of synaptic plasticity, the cellular mechanism underlying learning and memory. nih.govfrontiersin.org Studies in neuronal cultures and animal models have demonstrated that the dynamic addition and removal of palmitate on synaptic proteins can rapidly alter synaptic strength. nih.gov

In primary rat hippocampal neurons, the induction of chemical long-term potentiation (cLTP), a form of synaptic plasticity, leads to time-dependent and protein-specific changes in palmitoylation. biorxiv.org For instance, the palmitoylation levels of synaptophysin and neurochondrin decrease one hour after cLTP induction, while PSD-95 palmitoylation increases. biorxiv.org These changes are not global but rather specific to certain synaptic proteins, highlighting a sophisticated regulatory mechanism. biorxiv.org

The scaffolding protein postsynaptic density-95 (PSD-95) is a key player in excitatory synapses, and its palmitoylation is essential for regulating the number of synaptic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, thereby affecting synaptic transmission. nih.gov Similarly, the palmitoylation of the γ2 subunit of the GABAA receptor is critical for the stability and mobility of these receptors at inhibitory synapses. nih.gov

Model organisms like Drosophila melanogaster and Mus musculus have been instrumental in identifying the enzymes responsible for palmitoylation, known as ZDHHC palmitoyl (B13399708) acyltransferases (PATs), and their substrates in the nervous system. nih.gov Yeast models were foundational in the initial discovery of these enzymes. nih.gov

Furthermore, research in dissociated hippocampal cultures has elucidated the role of specific ZDHHC enzymes in activity-induced palmitoylation. For example, ZDHHC5, but not ZDHHC20, mediates the activity-induced palmitoylation of δ-catenin, a protein involved in synaptic plasticity. frontiersin.org

Table 1: S-Palmitoylation of Key Neuronal Proteins in Model Systems

Protein Model System Function in Neuronal Signaling/Plasticity Effect of S-Palmitoylation Reference
PSD-95 Rat Hippocampal Neurons Scaffolding protein at excitatory synapses, regulates AMPA receptor number. Activity-sensitive palmitoylation is crucial for its synaptic clustering and function. nih.gov nih.gov
Synaptophysin Rat Hippocampal Neurons Presynaptic vesicle protein. Palmitoylation level decreases 1 hour post-cLTP induction. biorxiv.org biorxiv.org
Neurochondrin Rat Hippocampal Neurons Postsynaptic protein involved in regulating synaptic plasticity and neuronal morphology. Palmitoylation level decreases 20 minutes and 1 hour post-cLTP induction. biorxiv.org biorxiv.org
GABAA Receptor (γ2 subunit) Neuronal Cultures Subunit of the major inhibitory neurotransmitter receptor in the brain. Determines the stability and mobility of the receptor in the postsynaptic membrane. nih.gov nih.gov
δ-catenin Dissociated Hippocampal Cultures Involved in synaptic plasticity. Activity-induced palmitoylation by ZDHHC5 regulates its function. frontiersin.org frontiersin.org
Fyn Kinase Mouse Models Non-receptor tyrosine kinase important for hippocampal long-term potentiation (LTP). Palmitoylation is required for its membrane targeting and signaling at the synapse. nih.gov nih.gov
NMDA Receptor (NR2A/NR2B subunits) Neuronal Cultures Subunits of the N-methyl-D-aspartate receptor, a key glutamate (B1630785) receptor. Site-specific palmitoylation regulates its surface expression and trafficking. frontiersin.org frontiersin.org

Role of S-Palmitoylation in Immune Cell Function and Inflammatory Responses in in vitro and Animal Models

S-palmitoylation is integral to the proper functioning of the immune system, influencing both innate and adaptive immunity. nih.gov In vitro and animal models have revealed that this modification is essential for the localization and function of numerous immune-related proteins. nih.gov

Proteomic analyses of dendritic cells, macrophage-like RAW264 cells, and T cells have identified a wide range of S-palmitoylated proteins, including those involved in host-pathogen interactions and adaptive immunity. frontiersin.org For example, Toll-like receptors (TLRs), which are crucial for recognizing pathogens, undergo S-palmitoylation. The palmitoylation of TLR2 is necessary for its trafficking to the cell surface and its ability to respond to pathogens. ijbs.com

In macrophages, the NLRP3 inflammasome, a key component of the innate immune response, is regulated by S-palmitoylation. biorxiv.org Specifically, the enzyme ZDHHC7 palmitoylates NLRP3 at cysteine 126, a step that is critical for inflammasome activation in both mouse and human macrophages. biorxiv.org Inhibition of this process in mouse models protects against LPS-induced endotoxic shock and monosodium urate-induced peritonitis. biorxiv.org

S-palmitoylation also plays a significant role in T cell signaling. The linker for activation of T cells (LAT), a critical adaptor protein in T cell receptor (TCR) signaling, requires palmitoylation for its localization to the plasma membrane, which is essential for T cell activation. frontiersin.org

Furthermore, studies in mouse models have shown that S-palmitoylation can modulate inflammatory responses in the context of environmental exposures. For instance, in a mouse model of early-life respiratory syncytial virus (RSV) infection, subsequent exposure to cadmium led to increased lung inflammation, a process that was attenuated by a palmitoyl transferase inhibitor. nih.gov

Table 2: S-Palmitoylation in Immune Regulation in Model Systems

Protein/Complex Model System Function in Immunity/Inflammation Effect of S-Palmitoylation Reference
TLR2 Dendritic Cells Pattern recognition receptor involved in innate immunity. Required for its trafficking to the cell surface and subsequent signaling. ijbs.com ijbs.com
NLRP3 Inflammasome Mouse and Human Macrophages Multi-protein complex that initiates an inflammatory response. Palmitoylation by ZDHHC7 is critical for its activation. biorxiv.org biorxiv.org
LAT T Cells Adaptor protein in T cell receptor (TCR) signaling. Essential for its membrane localization and T cell activation. frontiersin.org frontiersin.org
STING Mouse Models Stimulator of interferon genes, crucial for innate immune response to cytosolic DNA. Palmitoylation at the Golgi is essential for its activation. ijbs.com ijbs.com
CD36 Mouse Liver Scavenger receptor involved in fatty acid uptake and inflammatory signaling. Palmitoylation is promoted by a high-fat diet and increases inflammatory cytokine levels. ijbs.com ijbs.com

Contribution of S-Palmitoylation to Cancer Cell Biology and Progression in Cellular and Pre-clinical Models

S-palmitoylation is deeply implicated in cancer biology, with numerous oncoproteins and tumor suppressors being subject to this modification. nih.govembopress.org Aberrant palmitoylation has been shown to contribute to cancer initiation, growth, survival, and metastasis in various cellular and pre-clinical models. frontiersin.orgpreprints.org

In cancer cells, S-palmitoylation can either promote or suppress tumorigenesis depending on the specific protein target. preprints.org For example, many oncogenic proteins, such as those in the Ras family, require palmitoylation for their proper localization to the plasma membrane and subsequent signaling activity. frontiersin.org

Cellular models have been crucial in dissecting the role of specific ZDHHC enzymes in cancer. For instance, in breast cancer cells, DHHC22 acts as a tumor suppressor by mediating the S-palmitoylation of mTOR, which affects its stability and disrupts the PI3K/Akt/mTOR pathway. preprints.org Conversely, in colorectal cancer, ZDHHC3 is the primary acyltransferase for PD-L1, and inhibiting its S-palmitoylation can enhance anti-tumor immunity. frontiersin.org

The tumor suppressor protein SCRIB requires S-palmitoylation mediated by DHHC7 for its proper localization and function in maintaining cell polarity. preprints.org Disruption of this process can lead to uncontrolled cell growth and cancer progression. preprints.org

Pre-clinical studies using inhibitors of palmitoylation have shown promise in cancer therapy. frontiersin.org For example, the broad-spectrum palmitoylation inhibitor 2-bromopalmitate (2-BP) can decrease the stability of IFNGR1 in colorectal cancer cells and inhibit the palmitoylation of PD-L1, sensitizing tumor cells to T-cell killing. nih.govmdpi.com

Table 3: Role of S-Palmitoylation in Cancer Models

Protein Cancer Model Role in Cancer Biology Effect of S-Palmitoylation Reference
PD-L1 Breast and Colorectal Cancer Cells Immune checkpoint protein that suppresses anti-tumor immunity. Palmitoylation by ZDHHC9/ZDHHC3 stabilizes the protein and prevents its degradation, promoting immune evasion. frontiersin.orgmdpi.com frontiersin.orgmdpi.com
mTOR Breast Cancer Cells Kinase that is a central regulator of cell growth and proliferation. Palmitoylation by DHHC22 disrupts the PI3K/Akt/mTOR pathway, inhibiting cell proliferation. preprints.org preprints.org
SCRIB Prostate Cancer Cells Tumor suppressor protein involved in cell polarity. Palmitoylation by DHHC7 is critical for its membrane targeting and tumor suppressive function. preprints.org preprints.org
Ras Various Cancer Models Family of small GTPases that are frequently mutated in cancer. Palmitoylation is required for membrane localization and oncogenic signaling. frontiersin.org frontiersin.org
IFNGR1 Colorectal Cancer Cells Receptor for interferon-gamma, involved in anti-tumor immunity. Palmitoylation negatively regulates its stability. nih.gov nih.gov

S-Palmitoylation in Cardiovascular System Regulation in Experimental Systems

S-palmitoylation is emerging as a significant regulator of cardiovascular function, with studies in experimental systems revealing its role in cardiomyocyte signaling, ion channel function, and cardiac hypertrophy. portlandpress.comnih.gov

In mouse models, a gain-of-function screen identified the Golgi-localized enzymes zDHHC3 and zDHHC7 as regulators of cardiac hypertrophy. nih.gov Overexpression of zDHHC3 in cardiomyocytes leads to cardiac disease, which is preceded by enhanced S-palmitoylation and activity of the small GTPase Rac1, a known driver of hypertrophic signaling. nih.govbiorxiv.org

The cardiac sodium pump (Na+/K+-ATPase) is another key target of S-palmitoylation. In cardiomyocytes, the sarcolemmal S-acyltransferase zDHHC5 dynamically regulates the activity of the sodium pump by palmitoylating its accessory subunit, phospholemman (PLM). portlandpress.com

S-palmitoylation also modulates the function of ion channels critical for cardiac electrophysiology. The hyperpolarization-activated cyclic nucleotide-gated channel HCN4, which is responsible for the pacemaker "funny" current, is palmitoylated in human embryonic kidney 293T cells and neonatal rat ventricular myocytes. frontiersin.org This modification enhances the magnitude of the HCN4-mediated current. frontiersin.org

The reversible nature of S-palmitoylation allows for dynamic regulation of signaling pathways in the heart. For instance, the cytosolic DNA sensing cGAS-STING pathway, which can contribute to heart disease, is activated in a palmitoylation-dependent manner, and targeting this pathway pharmacologically has shown benefits in preclinical models of heart disease. portlandpress.com

Table 4: S-Palmitoylation in Cardiovascular Regulation in Experimental Models

Protein/Enzyme Experimental System Function in Cardiovascular System Effect of S-Palmitoylation Reference
zDHHC3 Mouse Cardiomyocytes S-acyltransferase. Overexpression induces cardiac hypertrophy, partly through enhanced Rac1 palmitoylation and activity. nih.govbiorxiv.org nih.govbiorxiv.org
Rac1 Mouse Cardiomyocytes Small GTPase involved in hypertrophic signaling. S-palmitoylation by zDHHC3 promotes its membrane localization and activity. nih.govbiorxiv.org nih.govbiorxiv.org
HCN4 HEK293T Cells, Neonatal Rat Ventricular Myocytes Pacemaker channel responsible for the "funny" current. Palmitoylation enhances the magnitude of the current. frontiersin.org frontiersin.org
Phospholemman (PLM) Cardiomyocytes Regulatory subunit of the Na+/K+-ATPase. Palmitoylation by zDHHC5 dynamically regulates sodium pump activity. portlandpress.com portlandpress.com
STING Preclinical Models of Heart Disease Adaptor protein in the cytosolic DNA sensing pathway. Palmitoylation-dependent activation contributes to inflammatory signaling in heart disease. portlandpress.com portlandpress.com

Dysregulation of S-Palmitoylation in Inherited Disorders (e.g., Neurodegenerative Diseases in Animal Models)

Dysregulation of S-palmitoylation is increasingly recognized as a contributing factor to the pathophysiology of several inherited disorders, particularly neurodegenerative diseases. frontiersin.org Animal models have been invaluable in demonstrating the link between aberrant palmitoylation and the progression of these diseases. nih.gov

In the context of Alzheimer's disease (AD), S-palmitoylation affects the processing of amyloid precursor protein (APP) and the activity of β-site APP cleaving enzyme 1 (BACE1), two key proteins in the production of amyloid-β (Aβ) peptides. frontiersin.orgresearchgate.net In mouse models of AD, reduced S-palmitoylation of BACE1 has been shown to mitigate Aβ deposition and attenuate memory deficits. nih.govresearchgate.net Furthermore, post-mortem brain samples from AD patients show elevated levels of the enzyme zDHHC7 and S-palmitoylated proteins. technologynetworks.com

Huntington's disease (HD) is another neurodegenerative disorder where S-palmitoylation plays a role. The huntingtin (HTT) protein, which is mutated in HD, is palmitoylated, and this modification is crucial for its proper localization and trafficking. frontiersin.org

Animal models have also been used to explore the broader consequences of deficiencies in specific ZDHHC enzymes. For example, zDHHC-deficient mice have been instrumental in exploring the links between these enzymes and conditions like intellectual disability and schizophrenia. nih.gov

In a mouse model of infantile neuronal ceroid lipofuscinosis (INCL), a fatal neurodegenerative disorder, reduced S-palmitoylation of the cytosolic thioesterase APT1 was found to contribute to microglia proliferation and neuroinflammation. researchgate.net

Table 5: Dysregulated S-Palmitoylation in Animal Models of Inherited Disorders

Disease Animal Model Protein(s) Affected Consequence of Dysregulated S-Palmitoylation Reference
Alzheimer's Disease 3xTg-AD and 5XFAD Mice BACE1, APP, γ-secretase Altered Aβ production, memory deficits. nih.govresearchgate.net nih.govresearchgate.net
Huntington's Disease Mouse Models Huntingtin (HTT) Impaired protein localization and trafficking. frontiersin.org frontiersin.org
Infantile Neuronal Ceroid Lipofuscinosis (INCL) Mouse Model Acyl-protein thioesterase 1 (APT1) Contributes to microglia proliferation and neuroinflammation. researchgate.net researchgate.net
22q11 Microdeletion Syndrome Mouse Model Not specified Palmitoylation-dependent neurodevelopmental deficits. ijbs.com ijbs.com

S-Palmitoylation in Developmental Biology and Organogenesis in Model Organisms

S-palmitoylation is a fundamental process that contributes to various aspects of developmental biology and organogenesis, as demonstrated in several model organisms. portlandpress.com This modification provides spatiotemporal control over protein function, which is essential for the complex cellular transitions that occur during development. portlandpress.com

In the fission yeast Schizosaccharomyces pombe, a simple eukaryotic model, protein S-palmitoylation is significantly altered during entry into meiosis, a key developmental transition. plos.orglife-science-alliance.org Specific palmitoyltransferases, Erf2-Erf4 and Akr1, are required at multiple stages of meiosis, including mating pheromone response and karyogamy. life-science-alliance.org

In mammalian development, S-palmitoylation is involved in processes such as neurite outgrowth and skin development. In dorsal root ganglion (DRG) neurons, CNP-induced cGMP signaling, which affects growth cone morphology, appears to involve S-palmitoylation. frontiersin.org

The development and integrity of the skin are also dependent on S-palmitoylation. The epidermal growth factor receptor (EGFR), which is critical for hair follicle development, is a known palmitoylated protein. mdpi.com Furthermore, a zDHHC13-deficient mouse model revealed that numerous proteins of the cornified envelope, a key structure for skin barrier function, are palmitoylated. mdpi.com

The diverse roles of S-palmitoylation in development are underscored by the fact that the enzymes responsible for this modification, the ZDHHC family, are evolutionarily conserved from yeast to mammals. portlandpress.com

Pathogenic Microbe-Host Interactions Modulated by S-Palmitoylation in in vitro Infection Models

S-palmitoylation plays a critical role in the intricate interactions between pathogenic microbes and their hosts. portlandpress.com In vitro infection models have shown that both host and pathogen proteins can be S-palmitoylated, influencing the course of infection. nih.govfrontiersin.org

Many pathogens, including viruses, bacteria, and parasites, have evolved to hijack the host's palmitoylation machinery to their advantage. portlandpress.com This can facilitate pathogen entry, survival, and replication within host cells. researchgate.net For example, the anthrax toxin produced by Bacillus anthracis binds to host cell receptors TEM8 and CMG2, which are S-palmitoylated. frontiersin.org This modification influences the endocytosis of the toxin. portlandpress.com

Conversely, S-palmitoylation of host proteins is also a key component of the immune response against pathogens. The interferon-inducible transmembrane proteins (IFITMs) are a family of host restriction factors that inhibit the replication of a broad range of viruses. S-palmitoylation of IFITM3 is crucial for its antiviral activity.

In vitro studies using click chemistry and acyl-biotin exchange have enabled the proteomic analysis of protein lipidation during infection, identifying numerous palmitoylated proteins in both pathogens and host cells. researchgate.netnih.gov These studies have highlighted the importance of S-palmitoylation in the host response to infection, including the activation of innate immune receptors. researchgate.net

Emerging Concepts and Future Research Trajectories in S Palmitoylation

Elucidation of Comprehensive S-Palmitoyl Proteomes Across Diverse Organisms and Conditions

A primary goal of future research is to identify all the proteins that can be S-palmitoylated—the "S-palmitoyl proteome"—in different organisms and under various conditions. f1000research.com Early methods for detecting S-palmitoylation relied on radioactive labeling, which was time-consuming and had safety concerns. umich.eduspringernature.com Newer techniques have made it possible to identify hundreds or even thousands of S-palmitoylated proteins in various cells and tissues. f1000research.comfrontiersin.org

Two main methods are currently used for large-scale identification of S-palmitoylated proteins:

Acyl-Biotin Exchange (ABE) and Acyl-Resin Assisted Capture (Acyl-RAC): These methods provide a snapshot of all the S-palmitoylated proteins in a cell at a given moment. f1000research.com They involve chemically tagging the palmitoylated cysteine residues with biotin (B1667282), which allows for their isolation and identification. nih.govplos.org

Metabolic Labeling with Palmitate Analogs: This technique involves feeding cells with a modified form of palmitic acid that contains a "clickable" chemical handle. f1000research.comgbiosciences.com These analogs are incorporated into proteins, which can then be detected and identified using click chemistry. researchgate.net

These methods have revealed that a significant portion of the human proteome, potentially 10% or more, can be S-palmitoylated. nih.govresearchgate.net For example, a study of bovine lens fiber cells identified 174 potential S-palmitoylated proteins, including 43 that were previously unknown. nih.gov Another study in human B cells identified 57 new candidate palmitoylated proteins. plos.org

Table 1: Examples of S-Palmitoyl Proteome Studies

Organism/Cell TypeNumber of Identified ProteinsKey Findings
Bovine Lens Fiber Cells174Identified 43 new potential palmitoylated proteins, including AQP5 and MP20. nih.gov
Human B Lymphoid Cells57 (novel candidates)Identified novel palmitoylated proteins involved in immune regulation, such as CD20 and CD23. plos.org
Rat Brain~300Characterized the neural palmitoyl-proteome, revealing many S-acylated proteins. frontiersin.org
Human Prostate Cancer Cells331Identified a large number of S-acylated proteins in cancer cells. frontiersin.org

Development of Advanced Chemical Biology Tools for Dynamic S-Palmitoylation Profiling in Live Cells

A key area of development is the creation of tools to study S-palmitoylation as it happens in living cells. This allows researchers to understand how this modification changes in response to cellular signals. nih.gov

Advanced tools for dynamic profiling include:

Clickable Palmitic Acid Analogs: Analogs like 17-octadecynoic acid (17-ODYA) are readily used by cells and incorporated into proteins. umich.eduoup.com These can be tagged with fluorescent molecules to visualize where and when proteins are being palmitoylated. frontiersin.org

Pulse-Chase Analysis: This technique uses clickable analogs to label proteins for a short period (pulse) and then follows their fate over time (chase). umich.edu This has revealed that while most palmitoylation is stable, some proteins are dynamically palmitoylated and depalmitoylated. umich.edu

Genetically Encoded Probes: Researchers are developing fluorescent protein-based sensors that can directly report on the activity of the enzymes that add and remove palmitate groups in living cells. nih.gov

Site-Specific Labeling: New methods allow for the attachment of palmitate mimics to specific cysteine residues on a protein in live cells, enabling precise study of the function of S-palmitoylation at a particular site. royalsocietypublishing.orgmdpi.com

These tools have been instrumental in understanding the dynamic nature of S-palmitoylation. For instance, they have been used to show that stimulating glutamate (B1630785) receptors in neurons can speed up the turnover of palmitate on certain proteins. frontiersin.org

Systems Biology and Computational Approaches for Predictive Modeling of S-Palmitoylation

As the amount of data on S-palmitoylated proteins grows, computational and systems biology approaches are becoming essential for making sense of it all. These methods aim to predict which proteins are likely to be palmitoylated and to understand how this modification fits into the larger network of cellular processes. f1000research.complos.org

Several computational tools have been developed to predict S-palmitoylation sites based on the amino acid sequence of a protein. plos.orgsemanticscholar.orgplos.org These tools use machine learning algorithms, such as support vector machines (SVMs) and deep learning, to identify patterns associated with known palmitoylation sites. plos.orgplos.orgworldscientific.com

Table 2: Examples of S-Palmitoylation Prediction Tools

Tool NameMethodKey Features
CSS-PalmClustering and Scoring StrategyOne of the first predictors, uses the BLOSUM62 matrix. plos.org
NBA-PalmNaive Bayes AlgorithmPredicts palmitoylation sites with high accuracy. plos.org
MDD-PalmMaximal Dependence Decomposition and SVMCategorizes data into subgroups to improve prediction accuracy. plos.org
PalmPredSupport Vector Machine (SVM)Uses sequence conservation features for prediction. plos.org
GPS-PalmDeep Learning (Convolutional Neural Networks)Shows significant improvement in prediction accuracy over older tools. oup.com
TopoPalmTreeGradient Boosted Machine LearningSpecifically designed to predict S-palmitoylation in transmembrane proteins. biorxiv.org

These predictive models are constantly being improved. For example, GPS-Palm, a deep learning-based tool, has shown a significant improvement in accuracy over previous methods. oup.com More recent tools like TopoPalmTree are being developed to address specific challenges, such as predicting S-palmitoylation in the hydrophobic regions of transmembrane proteins, which are often missed by experimental methods. biorxiv.org

Exploration of Non-Protein S-Palmitoylation and Its Biological Implications

While S-palmitoylation is primarily known as a protein modification, emerging research is exploring whether other types of molecules in the cell can also be palmitoylated. While the provided search results focus heavily on protein S-palmitoylation, the reversible nature of the thioester bond could theoretically allow for the modification of other thiol-containing molecules. The biological significance of such non-protein S-palmitoylation is an open area of investigation.

Mechanistic Drug Discovery Targeting S-Palmitoylation Enzymes (Pre-clinical Research Focus)

The enzymes that add (palmitoyltransferases, or zDHHC enzymes) and remove (acyl-protein thioesterases, or APTs) palmitate are attractive targets for drug development. frontiersin.org Since many proteins involved in diseases like cancer require S-palmitoylation to function, inhibiting these enzymes could be a powerful therapeutic strategy. frontiersin.orgpreprints.org

Currently, most available inhibitors are non-specific. For example, 2-bromopalmitate (2-BP) is widely used in research but is not suitable for clinical use because it affects many other cellular processes. frontiersin.orgmdpi.comresearchgate.net

The focus of pre-clinical research is on developing specific inhibitors for individual zDHHC enzymes or APTs. frontiersin.org This is a challenging task because the 23 known human zDHHC enzymes have similar active sites. However, recent advances are providing hope:

High-Throughput Screening: Researchers are screening large libraries of compounds to find those that inhibit specific zDHHC enzymes. This has led to the discovery of some promising lead compounds. frontiersin.org

Structure-Guided Drug Design: The recent solving of the crystal structures of some zDHHC enzymes provides a roadmap for designing more specific inhibitors. frontiersin.org

Targeting Depalmitoylating Enzymes: Inhibiting the APTs that remove palmitate can also be an effective strategy. Several inhibitors for APTs have been developed. mdpi.com

Table 3: Examples of S-Palmitoylation Inhibitors in Pre-clinical Research

CompoundTargetNotes
2-bromopalmitate (2-BP)Broad-spectrum zDHHC inhibitorNon-specific, not suitable for therapeutic use. frontiersin.orgmdpi.com
CeruleninBroad-spectrum inhibitorAlso inhibits fatty acid synthesis. frontiersin.orgnih.gov
TunicamycinBroad-spectrum inhibitorPrimarily known as an inhibitor of N-linked glycosylation. mdpi.com
TTZ-1 and TTZ-2zDHHC2Identified through high-throughput screening. frontiersin.org
ArtemisininzDHHC6An antimalarial drug found to inhibit S-palmitoylation. preprints.org
OrlistatFatty Acid Synthase (FASN) inhibitorIndirectly inhibits palmitoylation by reducing the supply of palmitate. frontiersin.org

Interdisciplinary Approaches to Understand the Role of S-Palmitoylation in Complex Biological Networks

Understanding the full impact of S-palmitoylation requires looking at it from multiple angles. Interdisciplinary approaches that combine different fields of study are crucial for unraveling how this modification contributes to complex biological processes.

For example, S-palmitoylation doesn't happen in a vacuum. It often works together with other post-translational modifications, like phosphorylation and ubiquitination, to fine-tune a protein's function. f1000research.com The interplay between these different modifications is a key area of research.

Furthermore, the localization of proteins to specific membrane domains, such as lipid rafts, is often controlled by S-palmitoylation. frontiersin.orgjst.go.jp This has important implications for cell signaling, as it can bring proteins together to form functional complexes. For example, in T cells, the S-palmitoylation of key signaling molecules is essential for their localization to lipid rafts and the proper activation of the immune response. frontiersin.org

By combining techniques from cell biology, biochemistry, proteomics, and computational biology, researchers can build a more complete picture of how S-palmitoylation regulates the intricate networks that govern cellular life.

Q & A

Q. What are the most reliable methods for detecting S-palmitoyl cysteine residues in proteins?

The Acyl-Trap method is a validated approach for identifying S-palmitoylated cysteine residues. This involves hydroxylamine (NH2_2OH) treatment to cleave thioester bonds, followed by LC-MS/MS analysis. For example, Acyl-Trap demonstrated 98–100% accuracy in assigning enriched S-palmitoyl sites in brain and lung cell models, with Log2FC values of 3.90 and 2.87, respectively . Chemical derivatization strategies, such as converting S-palmitoyl groups into biotinylated tags for affinity enrichment, are also effective for proteomic profiling .

Q. How can researchers confirm the specificity of S-palmitoylation modifications experimentally?

Specificity can be validated using hydroxylamine sensitivity assays (to distinguish thioester-linked modifications) combined with site-directed mutagenesis of candidate cysteines. For instance, mutations in the palmitate-binding pocket of Cln5 abolished thioesterase activity, confirming the functional role of specific residues . Parallel use of negative controls (e.g., non-palmitoylated cysteine mutants) and orthogonal techniques like metabolic labeling with palmitate analogs further strengthen specificity .

Q. What techniques are used to quantify S-palmitoylation dynamics in cellular models?

Quantitative approaches include:

  • Metabolic labeling : Using 3^{3}H-palmitate or click-chemistry-compatible analogs (e.g., alkynyl-palmitate) followed by scintillation counting or fluorescence detection.
  • Pulse-chase experiments : To track depalmitoylation rates via immunoblotting or autoradiography.
  • Hydroxylamine-dependent enrichment : Combined with label-free or isotopic MS quantification, as demonstrated in Acyl-Trap studies .

Advanced Research Questions

Q. How do enzymatic mechanisms of S-palmitoylation and depalmitoylation differ, and what are the key catalytic residues?

Palmitoyltransferases (e.g., DHHC family enzymes) catalyze S-palmitoylation via a conserved Asp-His-His-Cys (DHHC) motif, facilitating acyl-CoA substrate binding . In contrast, depalmitoylases like Cln5 and PPPDE family enzymes employ a catalytic triad (e.g., Cys-His-Asp) for thioester hydrolysis. Structural studies of Cln5 revealed that mutations in its palmitate-binding pocket (e.g., Cys203Ala) abolish activity, highlighting residues critical for substrate orientation . TEAD transcription factors auto-palmitoylate at conserved cysteines (e.g., Cys371 in TEAD3), with inhibitors targeting this site disrupting oncogenic signaling .

Q. How can contradictions in S-palmitoylation site validation between high- and low-throughput studies be resolved?

Discrepancies often arise from differences in sensitivity (e.g., LC-MS/MS vs. antibody-based methods). A hybrid approach combines curated low-throughput databases (e.g., SwissPalm) with orthogonal validation:

  • Acyl-Trap enrichment : Matches 98–100% of known sites in brain and lung models .
  • Structural modeling : Predicts palmitate-binding pockets, as in Cln5, to prioritize functionally relevant sites .
  • Functional assays : Mutagenesis coupled with phenotypic readouts (e.g., membrane localization or signaling activity) .

Q. What structural biology approaches elucidate S-palmitoylation’s impact on protein-membrane interactions?

X-ray crystallography and molecular dynamics simulations are key. For example:

  • The crystal structure of TEAD3 revealed S-palmitoylation at Cys371 stabilizes hydrophobic interactions with the membrane .
  • Detergent extraction assays and phase separation experiments demonstrated that RPE65’s membrane anchoring involves both S-palmitoyl groups and hydrophobic side chains . Mutagenesis of palmitoylated cysteines in PDZ domains disrupts membrane association, validating structural predictions .

Q. What methodological challenges arise in studying dynamic S-palmitoylation cycles in live cells?

Key challenges include:

  • Temporal resolution : Rapid depalmitoylation (seconds to minutes) requires real-time imaging (e.g., FRET-based reporters) or rapid quenching .
  • Compartment-specific analysis : Subcellular fractionation combined with acyl-resin-assisted capture (acyl-RAC) isolates membrane vs. cytosolic pools .
  • Off-target effects : Metabolic labeling analogs (e.g., alkynyl-palmitate) may incorporate into non-cysteine modifications; controls with palmitoyltransferase inhibitors (e.g., 2-bromopalmitate) mitigate this .

Q. How does S-palmitoylation regulate TEAD transcription factors in cancer, and what models best study this?

TEAD auto-palmitoylation at conserved cysteines (e.g., Cys371 in TEAD3) is essential for binding coactivators like YAP/TAZ. Crystallography and mutagenesis in NF2-deficient mesothelioma models showed that TEAD inhibitors blocking palmitate binding suppress tumor growth . In vitro reconstitution assays using purified TEAD domains and 14^{14}C-palmitoyl-CoA, combined with patient-derived xenografts, are optimal for mechanistic and translational studies .

Methodological Best Practices

  • Data validation : Always pair high-throughput MS data with orthogonal methods (e.g., mutagenesis or immunoblotting) .
  • Structural insights : Use homology modeling (e.g., Cln5’s palmitate-binding pocket) to guide functional experiments .
  • Dynamic studies : Employ pulse-chase labeling and compartment-specific profiling to capture turnover rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.